4-Chloro-6-methylnicotinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYNDJKNBVJWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591812 | |
| Record name | 4-Chloro-6-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38875-76-2 | |
| Record name | 4-Chloro-6-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-methylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-6-methylnicotinonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on 4-Chloro-6-methylnicotinonitrile, a key heterocyclic building block. It delves into its fundamental properties, validated synthesis protocols, characteristic reactivity, and critical applications as a versatile intermediate in modern medicinal chemistry.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 4-chloro-6-methylpyridine-3-carbonitrile, is a substituted pyridine derivative. The strategic placement of its functional groups—a chloro moiety at the 4-position, a nitrile at the 3-position, and a methyl group at the 6-position—renders it a highly valuable precursor for constructing more complex molecular architectures. The electron-withdrawing nature of the nitrile and the pyridine nitrogen atom activates the chlorine atom for nucleophilic substitution, which is the cornerstone of its synthetic utility.
Table 1: Physicochemical and Computational Data for this compound [1]
| Property | Value | Source |
| CAS Number | 38875-76-2 | ChemScene[1] |
| Molecular Formula | C₇H₅ClN₂ | ChemScene[1] |
| Molecular Weight | 152.58 g/mol | ChemScene[1] |
| Appearance | Off-white fluffy solid | ChemicalBook[2] |
| Purity | ≥98% (Typical) | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | ChemScene[1] |
| LogP (Calculated) | 1.9151 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
| SMILES | N#CC1=CN=C(C)C=C1Cl | ChemScene[1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved from a pyridone precursor through a robust chlorination/dehydration reaction. This transformation is a staple in heterocyclic chemistry for converting hydroxyl groups to reactive chloro groups.
Representative Synthesis Protocol
A common and effective method involves the treatment of a 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide intermediate with a potent chlorinating agent like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅).[2][3]
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This reagent serves a dual purpose. It acts as both the solvent and the primary chlorinating agent, converting the pyridone tautomer into the desired 4-chloro derivative.
-
Phosphorus Pentachloride (PCl₅): The addition of PCl₅ enhances the chlorinating power of the reaction mixture. It also functions as a dehydrating agent, which is crucial for converting the amide group into the nitrile (carbonitrile) group.
-
Heating: The reaction requires elevated temperatures (e.g., 110 °C) to overcome the activation energy for both the chlorination of the pyridine ring and the dehydration of the amide.[2][3]
-
Aqueous Quench: The reaction is carefully quenched with an aqueous base (e.g., sodium carbonate solution) to neutralize the highly acidic and reactive phosphorus-based reagents, ensuring safe handling and workup.
Step-by-Step Synthesis Workflow
-
Reaction Setup: Suspend the starting material, 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, in phosphorus oxychloride (POCl₃).[3]
-
Initial Heating: Heat the suspension to 110 °C for approximately 15 minutes.[3]
-
Addition of PCl₅: Cool the mixture to room temperature (25 °C) and add phosphorus pentachloride (PCl₅) portion-wise. This is an exothermic step and requires careful control.[3]
-
Final Heating: Heat the reaction mixture again to 110 °C for 1 hour to ensure the completion of both chlorination and nitrile formation.[3]
-
Workup: After cooling, concentrate the mixture to remove excess POCl₃. Dilute the residue with an organic solvent like ethyl acetate and carefully quench with a cold aqueous solution of sodium carbonate.[2][3]
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by silica gel column chromatography to yield this compound as an off-white solid.[2][3]
Synthesis Visualization
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by the susceptibility of the C4-chloro group to nucleophilic aromatic substitution (SNAr) . This makes it an excellent scaffold for introducing a wide variety of functional groups at the 4-position of the pyridine ring.
-
Nucleophiles: It readily reacts with O-nucleophiles (alcohols, phenols), N-nucleophiles (amines, hydrazines), and S-nucleophiles (thiols).[4]
-
Reaction Conditions: These substitutions are typically performed in the presence of a base (e.g., triethylamine, potassium carbonate) to neutralize the HCl generated during the reaction and a suitable solvent (e.g., DMF, DMSO, acetonitrile).
This predictable reactivity allows for the systematic and regioselective synthesis of diverse libraries of substituted pyridines, a common strategy in drug discovery programs.[5]
Caption: Key nucleophilic substitution reactions of the title compound.
Analytical Profile and Quality Control
Confirmation of the structure and purity of this compound is achieved through standard analytical techniques. The data presented below serves as a benchmark for self-validation in a research setting.
Table 2: Spectroscopic Data for Structural Verification
| Technique | Data Interpretation |
| ¹H NMR (CDCl₃) | δ 8.75 (s, 1H), 7.38 (s, 1H), 2.65 (s, 3H).[2][3]Interpretation: The two singlets in the aromatic region correspond to the protons at C2 and C5 of the pyridine ring. The singlet at 2.65 ppm corresponds to the three protons of the C6-methyl group. |
| Mass Spec. | (M+1) = 153.[2][3]Interpretation: The mass-to-charge ratio of the protonated molecule is consistent with the calculated molecular weight for the formula C₇H₅ClN₂. |
| Further Analysis | For more detailed structural confirmation, techniques like ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) are recommended. |
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While comprehensive toxicological properties have not been fully investigated, the compound should be handled with care.[6]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and a lab coat.[6]
-
First Aid:
-
Inhalation: Move the person to fresh air.[6]
-
Skin Contact: Wash off with soap and plenty of water.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]
-
In all cases of exposure, consult a physician.[6]
-
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[6]
-
Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage is at 4°C for long-term stability.[1]
References
4-Chloro-6-methylnicotinonitrile molecular weight and formula
An In-Depth Technical Guide to 4-Chloro-6-methylnicotinonitrile: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
This compound is a substituted pyridine derivative that serves as a crucial heterocyclic building block in modern medicinal chemistry. Its unique arrangement of a chloro group, a methyl group, and a nitrile function on the pyridine scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitrile and chloro groups, combined with the directing effects of the methyl group, provides multiple reaction sites for further chemical modification. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and its strategic application in the field of drug development for researchers and scientists.
Core Physicochemical and Structural Properties
The fundamental identity of this compound is defined by its molecular formula and weight, which are foundational for all stoichiometric and analytical procedures. Its structural and computed properties offer predictive insights into its behavior in chemical and biological systems.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [1][2] |
| Molecular Weight | 152.58 g/mol | [1][2] |
| CAS Number | 38875-76-2 | [1][3] |
| Appearance | Off-white fluffy solid | [3][4] |
| Synonym | 4-chloro-6-Methylpyridine-3-carbonitrile | [1] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | [1] |
| LogP (Octanol-Water Partition Coeff.) | 1.9151 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a well-documented procedure that transforms a hydrophilic precursor into a key chlorinated intermediate. The protocol described below is a robust method starting from 6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide.
Experimental Protocol
A detailed, step-by-step methodology for the synthesis is as follows[3][4]:
-
Initial Reaction: Suspend the starting material, 6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide (20 g, 131.5 mmol), in phosphorus oxychloride (POCl₃, 62 mL, 580 mmol).
-
Heating: Heat the suspension to 110°C for 15 minutes. This initial step facilitates the conversion of the amide to a nitrile and the keto group to a chloro group.
-
Addition of PCl₅: Cool the reaction mixture to 25°C and add phosphorus pentachloride (PCl₅, 38.12 g, 183.4 mmol) in portions over 20 minutes.
-
Causality: Phosphorus pentachloride is a powerful chlorinating agent. Its addition ensures the complete conversion of the 4-oxo group to the 4-chloro functionality. The two reagents, POCl₃ and PCl₅, work in concert to achieve both chlorination and dehydration.
-
-
Second Heating Phase: Heat the mixture again to 110°C for 1 hour to drive the reaction to completion.
-
Workup - Quenching: After concentrating the mixture, dilute the residue with ethyl acetate (100 mL) and cool to 10°C. Carefully quench the reaction by adding an aqueous solution of sodium carbonate (200 mL).
-
Trustworthiness: This quenching step is critical for safety and purity. It neutralizes the acidic and highly reactive phosphorus-based reagents, preventing uncontrolled reactions upon exposure to moisture and facilitating a clean extraction.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 250 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography using a 4-5% ethyl acetate in petroleum ether solution as the eluent. This yields this compound as an off-white solid (Yield: 37%).
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Structural Confirmation and Spectroscopic Analysis
Confirmation of the molecular structure is achieved through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence of the structure. The reported chemical shifts are: ¹H NMR (CDCl₃): δ 8.75 (s, 1H), 7.38 (s, 1H), 2.65 (s, 3H)[3][4].
-
Interpretation: The two singlets at 8.75 and 7.38 ppm correspond to the two protons on the pyridine ring. The singlet at 2.65 ppm integrates to three protons, confirming the presence of the methyl group.
-
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak (M+1) at 153, which corresponds to the calculated molecular weight of the protonated molecule (C₇H₅ClN₂ + H⁺)[3][4]. This confirms the elemental composition of the synthesized product.
Role in Drug Discovery and Development
Nicotinonitrile derivatives are prominent scaffolds in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their synthetic accessibility for creating diverse chemical libraries[5]. This compound is a prime example of an intermediate designed for Structure-Activity Relationship (SAR) studies.
-
Synthetic Handle: The chloro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of substituents (e.g., amines, alcohols, thiols), enabling the exploration of the chemical space around the core scaffold.
-
Scaffold for Library Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification. This versatility is crucial in the lead optimization phase of drug discovery, where small structural changes can significantly impact biological activity and pharmacokinetic properties[6][7].
-
Application in CNS Disorders: Related nicotinic acid derivatives have been identified as crucial building blocks for inhibitors of enzymes like D-amino acid oxidase (DAAO), which is a target for treating central nervous system disorders such as schizophrenia[5]. The structural motifs present in this compound make it a valuable precursor for developing novel agents in this therapeutic area.
Conceptual Role in SAR Studies
Caption: Role of the core scaffold in generating diverse libraries for SAR.
References
- 1. chemscene.com [chemscene.com]
- 2. 38875-76-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 38875-76-2 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 7. pharmtech.com [pharmtech.com]
An In-Depth Technical Guide to 4-Chloro-6-methylnicotinonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Heterocyclic Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the pyridine nucleus stands as a cornerstone, embedded in a vast array of natural products, pharmaceuticals, and functional materials. Among the diverse family of pyridine derivatives, substituted nicotinonitriles (3-cyanopyridines) have garnered significant attention for their versatile reactivity and established roles as precursors to a multitude of biologically active compounds. This technical guide focuses on a specific yet crucial member of this class: 4-Chloro-6-methylnicotinonitrile. While not a household name, this compound represents a vital synthon, a molecular fragment that serves as a cornerstone for the construction of more complex molecules, particularly in the realm of drug discovery. This document aims to provide a comprehensive overview of this compound, from its historical context and discovery to its detailed synthesis, characterization, and pivotal applications, offering field-proven insights for researchers and professionals in the chemical and pharmaceutical sciences.
Section 1: Genesis and Historical Context of a Versatile Intermediate
The precise moment of discovery for this compound is not prominently documented in the annals of chemical literature, suggesting its emergence as a valuable intermediate rather than a target molecule of initial primary interest. Its history is intrinsically linked to the broader development of synthetic methodologies for substituted pyridines and nicotinonitriles, a field that has been actively explored for over a century.
The fundamental nicotinonitrile scaffold has been accessible through various routes since the late 19th and early 20th centuries. Early methods often involved harsh conditions, such as the fusion of pyridine sulfonic acids with cyanides or the dehydration of nicotinamides.[1] A significant advancement came with the development of methods starting from more readily available precursors.
While a definitive "discovery paper" for this compound is elusive, its appearance in the chemical literature, particularly within patents, points to its recognition as a key building block in the latter half of the 20th century and its increasing importance in the 21st century. For instance, a method for its preparation is detailed in a 2009 United States patent, highlighting its role as an intermediate in the synthesis of more complex molecules.[2] This suggests that its initial synthesis was likely a means to an end—the creation of a reactive handle on the pyridine ring to enable further molecular elaboration in the quest for new pharmaceuticals and agrochemicals. The strategic placement of the chloro, methyl, and cyano groups offers a unique combination of reactivity and structural features, making it a valuable tool for synthetic chemists.
Section 2: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use in synthesis and for quality control.
| Property | Value | Reference |
| CAS Number | 38875-76-2 | [3] |
| Molecular Formula | C₇H₅ClN₂ | [3] |
| Molecular Weight | 152.58 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 266 °C | [2] |
| Density | 1.26 g/cm³ | [2] |
| Flash Point | 114 °C | [2] |
Spectroscopic Data:
Section 3: Synthesis of this compound: A Detailed Protocol and Mechanistic Rationale
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most commonly cited method involves the chlorination of a pyridone precursor.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on a method described in the chemical literature and is intended for use by trained professionals in a properly equipped laboratory.[2][3]
Step 1: Chlorination
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (1 equivalent) in phosphorus oxychloride (POCl₃, approx. 4.4 equivalents).
-
Initial Heating: Heat the suspension to 110 °C for 15 minutes. This initial step likely initiates the transformation of the amide and pyridone functionalities.
-
Addition of PCl₅: Cool the reaction mixture to room temperature (25 °C). Carefully add phosphorus pentachloride (PCl₅, approx. 1.4 equivalents) portion-wise over 20 minutes. This addition should be done with caution as the reaction can be exothermic.
-
Final Heating: Heat the mixture again to 110 °C for 1 hour to drive the chlorination and dehydration reactions to completion.
-
Solvent Removal: After cooling, concentrate the reaction mixture under reduced pressure to remove the excess POCl₃.
Causality Behind Experimental Choices:
-
The use of a combination of POCl₃ and PCl₅ is a classic and effective method for the chlorination of pyridones and the dehydration of amides to nitriles in a one-pot procedure. POCl₃ acts as both a solvent and a chlorinating/dehydrating agent. PCl₅ is a stronger chlorinating agent and ensures the complete conversion of the pyridone to the chloropyridine and the amide to the nitrile.
-
The stepwise heating protocol allows for controlled initiation of the reaction and ensures that the reaction proceeds to completion without runaway side reactions.
Step 2: Work-up and Purification
-
Quenching: Dilute the residue with ethyl acetate and cool the mixture to 10 °C in an ice bath. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium carbonate until the mixture is basic. This step neutralizes the acidic byproducts of the chlorination reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x). The organic layers contain the desired product.
-
Washing and Drying: Combine the organic layers and wash with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude product by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate to afford this compound as an off-white solid.[3]
Self-Validating System:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.
-
The final product's identity and purity should be confirmed by spectroscopic methods (NMR, MS) and by its melting point. The obtained data should be consistent with the reported values.
Section 4: The Role of this compound in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chloro and cyano groups serve as reactive handles for a variety of chemical transformations, including nucleophilic substitution, reduction, and cyclization reactions.
While specific, publicly disclosed drug development pathways directly utilizing this compound are not extensively detailed in readily available literature, the broader class of substituted nicotinonitriles are precursors to numerous marketed drugs.[4] These include kinase inhibitors like bosutinib and neratinib, which are used in cancer therapy. The synthesis of such complex molecules often involves the strategic introduction of substituents onto a core heterocyclic scaffold, a role for which this compound is well-suited.
Hypothetical Drug Synthesis Pathway
The following diagram illustrates a plausible, generalized pathway where this compound could serve as a key starting material in the synthesis of a hypothetical kinase inhibitor.
Caption: A generalized synthetic pathway illustrating the potential use of this compound in drug synthesis.
In this hypothetical pathway, the chlorine atom at the 4-position of this compound is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments. Subsequently, the nitrile group can be transformed into other functional groups, such as an amine or a carboxylic acid, providing further points for molecular diversification. This step-wise elaboration is a common strategy in medicinal chemistry for building libraries of compounds to screen for biological activity.
Section 5: Conclusion and Future Outlook
This compound, while not a widely recognized molecule in its own right, exemplifies the critical role of versatile building blocks in modern organic synthesis and drug discovery. Its efficient synthesis and the strategic placement of its functional groups provide chemists with a powerful tool for the construction of complex molecular architectures.
The historical context of this compound is deeply rooted in the ongoing quest for efficient synthetic methods for functionalized heterocycles. While its initial discovery may not have been a landmark event, its continued presence in the patent and chemical literature underscores its enduring utility.
For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of intermediates like this compound is essential. It allows for the rational design of synthetic routes to novel therapeutic agents and the optimization of existing processes. As the demand for new and more effective drugs continues to grow, the importance of such unassuming yet powerful molecular building blocks will only increase. Future research may focus on developing even more efficient and sustainable synthetic routes to this and related nicotinonitriles, as well as exploring their application in the synthesis of novel materials and agrochemicals.
References
A Deep Dive into the Spectroscopic Characterization of 4-Chloro-6-methylnicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of the molecular architecture of novel chemical entities is paramount. 4-Chloro-6-methylnicotinonitrile, a substituted pyridine derivative, represents a scaffold of significant interest in medicinal chemistry due to its potential biological activities. The precise arrangement of its constituent atoms, confirmed through a multi-faceted spectroscopic approach, governs its physicochemical properties and its interactions with biological targets. This technical guide provides an in-depth analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that collectively elucidate the unequivocal structure of this compound. As Senior Application Scientists, we present not just the data, but the underlying rationale for the experimental choices and a rigorous interpretation of the spectral features, ensuring a robust and self-validating analytical workflow.
The molecular formula of this compound is C₇H₅ClN₂ with a molecular weight of 152.58 g/mol .[1][2][3][4] This guide will dissect the spectroscopic fingerprint of this molecule, offering field-proven insights for researchers engaged in the synthesis, characterization, and application of similar heterocyclic compounds.
The Molecular Blueprint: Structural Confirmation of this compound
The structural integrity of a synthesized compound is the bedrock of all subsequent biological and pharmacological evaluation. Spectroscopic techniques provide a non-destructive means to probe the molecular framework, with each method offering a unique piece of the structural puzzle.
Caption: Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Proton NMR spectroscopy is a cornerstone technique for elucidating the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of each proton provides a sensitive measure of its shielding, offering invaluable insights into the connectivity and spatial arrangement of the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's resonances.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength generally results in better signal dispersion and resolution. Key acquisition parameters include a sufficient number of scans to achieve an adequate signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton resonances.
Data Summary and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.75 | Singlet (s) | 1H | H-2 |
| 7.38 | Singlet (s) | 1H | H-5 |
| 2.65 | Singlet (s) | 3H | -CH₃ |
Data sourced from ChemicalBook.[2][4]
The ¹H NMR spectrum of this compound in CDCl₃ displays three distinct signals, each a singlet, which is consistent with the proposed structure.
-
Aromatic Protons: The downfield signals at δ 8.75 and δ 7.38 ppm are characteristic of protons attached to an electron-deficient pyridine ring. The significant downfield shift of the proton at the 2-position (H-2) is attributed to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing nature of the nitrile group. The proton at the 5-position (H-5) appears at a relatively upfield position. The singlet nature of both aromatic protons indicates the absence of adjacent protons, which is in perfect agreement with the substitution pattern of the pyridine ring.
-
Methyl Protons: The singlet at δ 2.65 ppm integrates to three protons and is assigned to the methyl group at the 6-position. The singlet multiplicity confirms that there are no neighboring protons to couple with.
Caption: ¹H NMR Experimental Workflow.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule. Although ¹³C has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio compared to ¹H, modern NMR techniques, such as proton decoupling, allow for the acquisition of high-quality spectra in a reasonable timeframe.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of this compound in ~0.7 mL of CDCl₃ in a clean NMR tube.
-
Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). The spectrum is typically acquired with broadband proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.
Predicted ¹³C NMR Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-6 | Carbon attached to nitrogen in a pyridine ring, downfield shift. |
| ~152 | C-2 | Aromatic carbon adjacent to nitrogen and nitrile group, deshielded. |
| ~145 | C-4 | Carbon bearing the chlorine atom, deshielded by the electronegative substituent. |
| ~125 | C-5 | Aromatic CH carbon. |
| ~118 | C-3 | Quaternary carbon of the nitrile group. |
| ~115 | -CN | Nitrile carbon, characteristic chemical shift.[8] |
| ~25 | -CH₃ | Aliphatic methyl carbon. |
The predicted ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
-
Aromatic and Heteroaromatic Carbons: The carbons of the pyridine ring are expected to resonate in the downfield region of the spectrum (δ 120-160 ppm). The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and the chlorine (C-4) will be the most deshielded.
-
Nitrile Carbon: The carbon of the nitrile group (-C≡N) typically appears in the δ 110-125 ppm region.[8]
-
Methyl Carbon: The aliphatic methyl carbon will be found in the most upfield region of the spectrum, typically around δ 20-30 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Experimental Protocol: IR Spectroscopy (Solid Sample)
As this compound is a solid, a common method for obtaining its IR spectrum is the KBr pellet technique.
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.
Predicted IR Data and Interpretation
Based on the functional groups present in this compound, the following characteristic absorption bands are predicted.[9][10][11]
| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Aliphatic C-H (methyl) |
| ~2230-2210 | C≡N stretch | Nitrile |
| ~1600-1450 | C=C and C=N stretch | Pyridine ring |
| ~1100-1000 | C-Cl stretch | Aryl chloride |
-
Nitrile Stretch: The most characteristic peak in the IR spectrum is expected to be the sharp, strong absorption of the nitrile group (C≡N) in the range of 2230-2210 cm⁻¹. The presence of this band is a strong indicator of the nitrile functionality.
-
Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be observed just below 3000 cm⁻¹.
-
Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and for gaining insights into the molecule's structure through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common technique for volatile compounds, which typically leads to extensive fragmentation. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), are often used to observe the molecular ion with higher abundance.
-
Mass Analysis and Detection: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
Data Summary and Interpretation
The mass spectrum of this compound shows a (M+1) peak at m/z 153, which corresponds to the protonated molecule [C₇H₅ClN₂ + H]⁺.[2][4] The calculated molecular weight of C₇H₅ClN₂ is 152.58. The presence of chlorine is indicated by the isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Predicted Fragmentation Pattern:
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways.[12][13][14][15]
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
-
Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in a fragment ion at m/z 117.
-
Loss of a Methyl Radical: Fragmentation involving the loss of the methyl group would produce an ion at m/z 137/139.
-
Loss of HCN: A common fragmentation pathway for nitrile-containing compounds is the loss of a neutral hydrogen cyanide molecule, which would lead to a fragment at m/z 125/127.
-
Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring can lead to a complex pattern of smaller ions.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and predicted ¹³C NMR spectra precisely map the proton and carbon environments, consistent with the substituted pyridine framework. The predicted IR spectrum highlights the key functional groups, notably the characteristic nitrile absorption. Finally, the mass spectrometry data confirms the molecular weight and provides predictable fragmentation patterns that align with the proposed structure. This in-depth technical guide serves as a valuable resource for scientists, offering a detailed roadmap for the spectroscopic characterization of this important heterocyclic scaffold and related compounds, thereby upholding the principles of scientific rigor and trustworthiness in drug discovery and development.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 38875-76-2 [chemicalbook.com]
- 3. 38875-76-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound CAS#: 38875-76-2 [chemicalbook.com]
- 5. docs.chemaxon.com [docs.chemaxon.com]
- 6. CASPRE [caspre.ca]
- 7. acdlabs.com [acdlabs.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. IR spectra prediction [cheminfo.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. GitHub - rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra [github.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Introduction: The Analytical Imperative for Heterocyclic Scaffolds
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-methylnicotinonitrile
In the landscape of modern drug discovery and materials science, substituted pyridine derivatives represent a cornerstone of molecular design. Among these, this compound (CAS No: 38875-76-2) is a pivotal chemical intermediate, valued for its versatile reactivity.[1][2] Its structure, a pyridine ring functionalized with a chloro, a methyl, and a nitrile group, offers multiple sites for synthetic elaboration. The precise confirmation of this structure is paramount to ensuring the integrity of subsequent research and development efforts. This guide provides a detailed technical analysis of the two primary spectroscopic techniques employed for its structural elucidation: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, grounded in fundamental principles, and provide field-proven protocols for data acquisition.
Part 1: ¹H NMR Spectroscopy Analysis: Mapping the Proton Environment
Proton NMR spectroscopy serves as the definitive method for determining the connectivity and chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is remarkably distinct, providing an unambiguous fingerprint of its structure.
Causality of Observed Chemical Shifts and Multiplicities
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) displays three distinct singlet signals.[3][4] The absence of spin-spin coupling, manifested as singlets, is a direct consequence of the substitution pattern; none of the protons on the pyridine ring or the methyl group have adjacent proton neighbors.
-
Aromatic Protons (Pyridine Ring): The pyridine ring's inherent aromaticity and the electron-withdrawing nature of the nitrogen atom cause its protons to resonate in the downfield region (typically δ 7.0-9.0 ppm).[5][6]
-
H-2 Proton (δ 8.75 ppm): The proton at the C-2 position is the most deshielded. Its significant downfield shift is caused by the potent anisotropic effect and inductive electron withdrawal from the adjacent ring nitrogen and the nitrile group at C-3.
-
H-5 Proton (δ 7.38 ppm): The proton at the C-5 position appears further upfield relative to H-2. Its chemical environment is primarily influenced by the adjacent chloro group at C-4 and the methyl group at C-6.
-
-
Aliphatic Protons (Methyl Group):
¹H NMR Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.75 | Singlet (s) | 1H | Aromatic H-2 |
| 7.38 | Singlet (s) | 1H | Aromatic H-5 |
| 2.65 | Singlet (s) | 3H | Methyl (-CH₃) |
| Solvent: CDCl₃. Data sourced from ChemicalBook.[3][4] |
Experimental Protocol: ¹H NMR Spectrum Acquisition
This protocol ensures high-quality, reproducible data for structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Configuration & Calibration:
-
Utilize a 400 MHz (or higher) NMR spectrometer.[7]
-
Ensure the instrument is properly shimmed on the sample to achieve optimal magnetic field homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
-
Data Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32 (to ensure adequate signal-to-noise ratio)
-
Temperature: 298 K
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Integrate the peaks to determine the relative proton ratios.
-
Reference the peak list to the internal standard (TMS).
-
Part 2: Mass Spectrometry Analysis: Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural clues through its fragmentation patterns. The molecular formula of this compound is C₇H₅ClN₂, corresponding to a monoisotopic mass of 152.0141 Da.[1]
Interpretation of the Mass Spectrum
-
The Molecular Ion (M⁺) Peak: A key feature in the mass spectrum of chlorinated compounds is the isotopic signature of chlorine. Chlorine exists naturally as two major isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[8][9] This results in a characteristic pattern for the molecular ion:
-
An M⁺ peak at m/z 152 , corresponding to the molecule containing the ³⁵Cl isotope.
-
An M+2 peak at m/z 154 , corresponding to the molecule containing the ³⁷Cl isotope.
-
The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1 , which is a definitive indicator of the presence of a single chlorine atom.[9]
-
-
Electrospray Ionization (ESI-MS): Some sources report an (M+1) peak at 153.[3][4] This is characteristic of "soft" ionization techniques like ESI, where the protonated molecule [M+H]⁺ is observed. In this case, the isotopic pattern would be seen at m/z 153 and 155.
-
Key Fragmentation Pathways (Electron Ionization - EI): The stability of the pyridine ring means the molecular ion peak is expected to be prominent.[8] Plausible fragmentations under EI conditions include:
-
Loss of a Chlorine Radical ([M-Cl]⁺): Cleavage of the C-Cl bond would yield a cation at m/z 117 .
-
Loss of a Methyl Radical ([M-CH₃]⁺): Fragmentation of the C-CH₃ bond would result in a cation at m/z 137 . This would also exhibit the 3:1 isotopic pattern for chlorine at m/z 137 and 139.
-
Loss of HCN ([M-HCN]⁺): A common fragmentation for nitriles, leading to a fragment ion at m/z 125 (and a corresponding isotope peak at m/z 127).
-
Predicted Mass Spectrum Data (EI-MS)
| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity | Identity of Fragment |
| 154 | Moderate (~30% of M⁺) | [C₇H₅³⁷ClN₂]⁺ (M+2 Peak) |
| 152 | High (Base Peak) | [C₇H₅³⁵ClN₂]⁺ (Molecular Ion) |
| 137 | Moderate | [M-CH₃]⁺ (with ³⁵Cl) |
| 125 | Low to Moderate | [M-HCN]⁺ (with ³⁵Cl) |
| 117 | Moderate | [M-Cl]⁺ |
Experimental Protocol: Mass Spectrum Acquisition (EI-MS)
-
Sample Introduction:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or through a GC interface (for GC-MS).
-
-
Ionization and Analysis:
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: Scan from m/z 40 to 250 to ensure capture of the molecular ion and key fragments.
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺) and the M+2 peak. Verify their 3:1 intensity ratio to confirm the presence of one chlorine atom.
-
Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.
-
Compare the acquired spectrum against a reference library database, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[10]
-
Integrated Structural Elucidation: A Synergistic Approach
The true power of spectroscopic analysis lies in the integration of multiple techniques. The ¹H NMR data provides the precise proton count and connectivity, while the mass spectrum confirms the molecular weight and elemental composition (via isotopic patterns).
Caption: Integrated workflow correlating ¹H NMR and MS data to the structure.
The ¹H NMR spectrum definitively establishes the substitution pattern on the pyridine ring, and the mass spectrum provides the exact mass and confirms the presence of chlorine. Together, these two datasets leave no ambiguity as to the identity and purity of this compound, providing a solid analytical foundation for its use in research and drug development.
References
- 1. chemscene.com [chemscene.com]
- 2. 38875-76-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 38875-76-2 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. whitman.edu [whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-6-methylnicotinonitrile
This guide provides a comprehensive overview of the essential physical properties of 4-Chloro-6-methylnicotinonitrile (CAS No. 38875-76-2), a key heterocyclic building block. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data sheet. It delivers a practical framework for the empirical determination of boiling point and density, emphasizing the scientific rationale behind the methodologies. Such characterization is fundamental for the compound's application in synthesis, purification, and formulation within a drug discovery and development pipeline.
Introduction: The Significance of Chlorinated Pyridines in Medicinal Chemistry
This compound belongs to the class of chlorinated pyridine derivatives. Halogenated, and particularly chlorinated, heterocycles are of immense interest in pharmaceutical development. The inclusion of a chlorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes compounds like this compound valuable synthons for creating novel chemical entities. An accurate understanding of its physical properties is not merely academic; it is a prerequisite for its effective and reproducible use in complex synthetic routes and for ensuring the purity and quality of downstream active pharmaceutical ingredients (APIs).
Physicochemical Properties of this compound
A summary of the known and computationally predicted properties of this compound is presented below. It is critical to note that experimental data for boiling point and density are not widely published, underscoring the necessity for empirical determination in a laboratory setting.
| Property | Value | Source |
| CAS Number | 38875-76-2 | [2][3] |
| Molecular Formula | C₇H₅ClN₂ | [3] |
| Molecular Weight | 152.58 g/mol | [3] |
| Appearance | Off-white fluffy solid | [2][4] |
| Boiling Point | No data available; requires experimental determination. | [5] |
| Density | No data available; requires experimental determination. | |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | [3] |
| Predicted LogP | 1.9151 | [3] |
Section 1: Boiling Point Determination for Novel Compounds
The boiling point is a critical parameter, indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6][7] For a research compound, its boiling point is a key indicator of purity and is essential for designing purification protocols such as distillation.
Expertise & Experience: Choosing the Right Method
For novel or small-batch compounds common in research and early development, a micro-scale method is preferable to minimize sample loss. The Thiele tube method is a classic and highly effective technique for this purpose, requiring less than 1 mL of the substance.[8] This is far more practical than a full distillation setup which requires a significantly larger volume (typically >5 mL).[7][9]
Experimental Protocol: Thiele Tube Method
This protocol outlines the steps for an accurate boiling point determination.
-
Sample Preparation:
-
If the compound is a solid, as is the case for this compound, a small amount must first be melted. Place a few milligrams of the solid into a small test tube (fusion tube).
-
Gently heat the tube to melt the solid into a liquid. Approximately 0.5 mL of liquid is sufficient.
-
-
Capillary Tube Setup:
-
Take a capillary tube (sealed at one end) and place it into the fusion tube with the open end submerged in the liquid sample.
-
Causality: The inverted capillary tube acts as a miniature manometer, trapping air. As the sample is heated, this trapped air will expand and escape, and later, upon cooling, the contraction of the vapor inside will draw the liquid in, marking the boiling point.
-
-
Apparatus Assembly:
-
Attach the fusion tube to a thermometer using a rubber band or wire. Ensure the sample in the fusion tube is level with the thermometer's bulb to guarantee an accurate temperature reading of the liquid and its vapor.
-
Place this assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The Thiele tube's design promotes uniform heating via convection currents.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a micro-burner.[8] The heating should be slow and steady, approximately 1-2 °C per minute as the temperature approaches the expected boiling point.
-
Causality: Rapid heating can lead to temperature gradients and an overshoot of the true boiling point, resulting in an inaccurate reading.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the trapped air and then the substance's vapor pressure overcome the external pressure.
-
-
Boiling Point Identification:
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6][8] This precise moment signifies that the vapor pressure of the substance is equal to the external atmospheric pressure.
-
Record the barometric pressure, as boiling point is pressure-dependent.[7]
-
Workflow Visualization: Boiling Point Determination
Caption: Workflow for boiling point determination using the Thiele tube method.
Section 2: Density Determination
Density is the mass of a substance per unit volume (D = m/V).[10] It is an essential property for solvent selection, reaction concentration calculations, and formulation development. Temperature and pressure can affect density, so measurements should be recorded under controlled conditions.[11]
Expertise & Experience: Ensuring Accuracy
For a research compound, obtaining an accurate density value requires precise measurement of both mass and volume. The use of a pycnometer or a calibrated volumetric flask provides high accuracy for volume measurement. An analytical balance ensures precise mass determination. This method is superior to simply using a graduated cylinder, where volume markings are less precise.
Experimental Protocol: Density Determination Using a Volumetric Flask
-
Mass of the Empty Flask:
-
Take a clean, dry volumetric flask (e.g., 5 mL or 10 mL) with its stopper.
-
Using an analytical balance, accurately measure and record its mass (m₁).
-
-
Mass of Flask with Sample:
-
Carefully add the liquid this compound to the flask until the bottom of the meniscus reaches the calibration mark. (If starting from the solid, it must be melted first and transferred while molten).
-
Use a pipette for the final additions to ensure accuracy. Ensure there are no air bubbles.
-
Stopper the flask and measure the total mass (m₂).
-
The mass of the sample (m_sample) is calculated as: m_sample = m₂ - m₁.
-
-
Volume Determination (Calibration with Water):
-
Thoroughly clean and dry the volumetric flask.
-
Fill the flask with deionized water at a known, constant temperature (e.g., 20 °C) up to the calibration mark.
-
Measure the mass of the flask filled with water (m₃).
-
The mass of the water (m_water) is: m_water = m₃ - m₁.
-
The volume of the flask (V) can be determined with high precision by using the known density of water (ρ_water) at that specific temperature. For example, the density of water at 20 °C is approximately 0.9982 g/mL.
-
Causality: Calibrating the flask's volume with a standard substance of known density (water) at a controlled temperature accounts for any minor inaccuracies in the flask's printed volume and ensures the measurement is traceable and reproducible.
-
Calculate the exact volume: V = m_water / ρ_water.
-
-
Density Calculation:
-
Using the mass of the sample and the calibrated volume of the flask, calculate the density of this compound (ρ_sample):
-
ρ_sample = m_sample / V
-
Workflow Visualization: Density Determination
Caption: Workflow for density determination using a volumetric flask.
Context: Synthesis of this compound
The starting material for these physical property measurements is typically obtained via chemical synthesis. A common laboratory-scale synthesis involves the chlorination of 6-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile. In a representative procedure, the starting material is treated with phosphorus oxychloride (POCl₃) followed by phosphorus pentachloride (PCl₅) at elevated temperatures.[2][4] The crude product is then purified, often by silica gel column chromatography, to yield the final this compound as an off-white solid.[2][4] Understanding the final purification step is crucial, as residual solvents or impurities will significantly affect the accuracy of boiling point and density measurements.
Conclusion
For specialized chemical entities like this compound, which are not commodity chemicals, a reliance on catalog data is insufficient for rigorous scientific and development work. This guide provides the foundational knowledge and detailed, trustworthy protocols for the empirical determination of boiling point and density. By understanding the causality behind each experimental step, researchers can confidently generate the accurate physicochemical data needed to accelerate their research, streamline process development, and ensure the quality and consistency of their scientific outcomes.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 38875-76-2 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 38875-76-2|this compound|BLD Pharm [bldpharm.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vernier.com [vernier.com]
- 10. chm.uri.edu [chm.uri.edu]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
The Strategic Intermediate: A Deep Dive into 4-Chloro-6-methylnicotinonitrile for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of a Substituted Pyridine
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a privileged structure in drug discovery. Among the vast array of substituted pyridines, 4-Chloro-6-methylnicotinonitrile emerges as a particularly valuable and strategic building block. This in-depth guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and, most importantly, its application in the development of cutting-edge pharmaceuticals, with a focus on kinase inhibitors. We will delve into the causality behind experimental choices and provide field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. This compound is a white to off-white solid with a molecular formula of C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[1][2]
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂ | [1][2] |
| Molecular Weight | 152.58 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 266 °C | [1] |
| Density | 1.26 g/cm³ | [1] |
| Flash Point | 114 °C | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Spectroscopic Data:
The structural integrity of this compound is confirmed by various spectroscopic techniques.
-
¹H NMR (CDCl₃): δ 8.75 (s, 1H), 7.38 (s, 1H), 2.65 (s, 3H).[1] The two singlets in the aromatic region correspond to the protons at positions 2 and 5 of the pyridine ring, while the singlet at 2.65 ppm is characteristic of the methyl group at position 6.
-
Mass Spectrum: (M+1)⁺ 153, consistent with the calculated molecular weight.[1]
-
Infrared (IR) Spectroscopy: Key characteristic peaks would include a sharp absorption around 2230-2210 cm⁻¹ for the C≡N stretch of the nitrile group and various bands in the 1600-1400 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the pyridine ring. The C-Cl stretch would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a multi-step process, with the final and critical step involving the chlorination and dehydration of a hydroxynicotinamide precursor.[1][3] A commonly employed method starts from 6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide.[1]
Experimental Protocol:
Step 1: Chlorination and Dehydration
-
Suspend 6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide (B17-7) (20 g, 131.5 mmol) in phosphorus oxychloride (POCl₃, 62 mL, 580 mmol).
-
Heat the suspension at 110 °C for 15 minutes. The POCl₃ serves as both the chlorinating agent and the solvent.
-
Cool the reaction mixture to 25 °C.
-
Add phosphorus pentachloride (PCl₅, 38.12 g, 183.4 mmol) in portions over 20 minutes. The addition of PCl₅ enhances the chlorination process, ensuring the conversion of the keto group to a chloride.
-
Heat the mixture at 110 °C for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to remove excess POCl₃.
-
Dilute the resulting residue with ethyl acetate (EtOAc, 100 mL) and cool to 10 °C.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃, 200 mL) until the mixture is basic. This step neutralizes the acidic byproducts.
-
Extract the aqueous layer with ethyl acetate (3 x 250 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether solution of 4-5% ethyl acetate as the eluent to afford this compound as an off-white fluffy solid (Yield: 7.5 g, 37%).[1]
Causality Behind Experimental Choices:
-
The use of a combination of POCl₃ and PCl₅ is a classic and effective method for the conversion of pyridones to chloropyridines. POCl₃ alone might not be sufficient for complete conversion, and the addition of PCl₅ drives the reaction to completion.
-
The quenching with sodium carbonate is a critical step to neutralize the highly acidic reaction mixture and to facilitate the extraction of the product into the organic phase.
-
Purification by column chromatography is essential to remove any unreacted starting material and byproducts, ensuring the high purity of the final compound required for subsequent synthetic steps.
Chemical Reactivity: A Hub for Molecular Diversification
The synthetic utility of this compound lies in the reactivity of its functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SₙAr), while the nitrile group can undergo various transformations.
Nucleophilic Aromatic Substitution (SₙAr): The Gateway to Kinase Inhibitors
The pyridine ring, being an electron-deficient heterocycle, facilitates nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. The nitrile group at the 3-position further activates the ring towards nucleophilic attack. The chlorine atom at the 4-position is the primary site for substitution by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its application in the synthesis of kinase inhibitors, where the introduction of an amino group at this position is a common strategy to engage with the hinge region of the kinase active site.[4]
Reaction with Amines:
The reaction of this compound with primary and secondary amines is a facile process, typically carried out in the presence of a base in a polar solvent. This reaction is fundamental to the synthesis of numerous biologically active compounds.[5][6]
Suzuki-Miyaura Cross-Coupling Reactions:
While the chlorine at the 4-position is primarily reactive towards SₙAr, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to form C-C bonds.[7][8][9] This allows for the introduction of aryl or heteroaryl substituents, further expanding the chemical space accessible from this versatile intermediate.
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The 4-amino-6-methylnicotinonitrile core, readily accessible from this compound, is a key pharmacophore in a multitude of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Inhibitors of the PI3K/Akt/mTOR Pathway:
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in human cancers. Several inhibitors targeting components of this pathway utilize scaffolds derived from chloro-substituted pyridines and pyrimidines.[4] For instance, the synthesis of various PI3K and Akt inhibitors has been reported starting from 4-chloro-6-methylpyrrolo[2,3-d]pyrimidine, a structurally related analogue. The initial step in these syntheses often involves the displacement of the chloride with an amine-containing nucleophile.[4] This highlights the strategic importance of the chloro-substituted heterocyclic core provided by molecules like this compound in the rapid generation of libraries of potential kinase inhibitors.
Broader Applications in Drug Discovery:
The versatility of this compound extends beyond kinase inhibitors. Its derivatives have been explored for a range of biological activities. The nitrile group itself is a key pharmacophore in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.
Conclusion: A Versatile Tool for the Modern Medicinal Chemist
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its straightforward synthesis, well-defined reactivity, and proven utility in the construction of complex, biologically active molecules make it an indispensable tool for researchers in drug discovery and development. The ability to readily undergo nucleophilic aromatic substitution at the 4-position provides a reliable and efficient entry point for the synthesis of libraries of compounds targeting a wide range of therapeutic targets, most notably protein kinases. As the quest for more selective and potent drugs continues, the importance of versatile and strategically functionalized building blocks like this compound will only continue to grow.
References
- 1. This compound | 38875-76-2 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
The Ascendant Role of 4-Chloro-6-methylnicotinonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quest for novel therapeutic agents is a relentless pursuit in medicinal chemistry, demanding the exploration of versatile and synthetically accessible scaffolds. Among the myriad of heterocyclic cores, the nicotinonitrile framework has emerged as a privileged structure, gracing the architecture of numerous biologically active compounds. This guide delves into the specifics of a particularly promising, yet underexplored, member of this family: 4-chloro-6-methylnicotinonitrile . We will explore its synthesis, reactivity, and burgeoning potential as a cornerstone for the development of next-generation therapeutics, particularly in the realm of kinase inhibition. This document is designed to provide not just a theoretical overview, but actionable, field-proven insights for the practicing medicinal chemist.
Physicochemical Properties and Synthetic Accessibility
Before embarking on a journey of derivatization and biological screening, a thorough understanding of the parent scaffold is paramount. This compound is a crystalline solid with a molecular weight of 152.58 g/mol and a molecular formula of C₇H₅ClN₂.[1] Its structure is characterized by a pyridine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a nitrile group at the 3-position.
Synthesis Protocol
The accessibility of a scaffold is a critical factor in its adoption for library synthesis and lead optimization. A robust and scalable synthesis of this compound has been reported, ensuring its ready availability for research purposes.[2][3]
Experimental Protocol: Synthesis of this compound [2][3]
-
Step 1: Chlorination of 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. A suspension of 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (1 equivalent) in phosphorus oxychloride (POCl₃, approximately 4.4 equivalents) is heated to 110°C for 15 minutes.
-
Step 2: Addition of Phosphorus Pentachloride. The reaction mixture is cooled to room temperature, and phosphorus pentachloride (PCl₅, approximately 1.4 equivalents) is added portion-wise over 20 minutes.
-
Step 3: Heating and Concentration. The mixture is then heated at 110°C for 1 hour. After this period, the excess POCl₃ is removed under reduced pressure.
-
Step 4: Work-up and Purification. The residue is carefully quenched with an aqueous solution of sodium carbonate (Na₂CO₃) at a low temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to afford this compound as an off-white solid.
This two-step, one-pot procedure provides a reliable route to the desired scaffold, enabling its production in quantities suitable for extensive medicinal chemistry campaigns.
The Strategic Importance of the 4-Chloro Substituent: A Gateway to Molecular Diversity
The true synthetic utility of this compound lies in the reactivity of its 4-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SNAr) and serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the introduction of a wide array of chemical functionalities, paving the way for the construction of diverse compound libraries.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the nitrile group enhances the electrophilicity of the pyridine ring, making the 4-position susceptible to attack by nucleophiles. This allows for the displacement of the chloro group by a variety of nucleophiles, including amines, alcohols, and thiols.
Conceptual Workflow for SNAr on the this compound Scaffold
Caption: General workflow for nucleophilic aromatic substitution.
This straightforward reaction provides access to a multitude of derivatives with diverse physicochemical properties, which is a cornerstone of structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent at the 4-position also serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These powerful C-C bond-forming reactions enable the introduction of aryl, heteroaryl, and alkynyl groups, significantly expanding the chemical space accessible from this scaffold.
Conceptual Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling.
The ability to perform these sophisticated transformations on the this compound core allows for the precise installation of functionalities known to interact with specific biological targets, such as the hinge region of kinases.
Application in Kinase Inhibitor Design: A Scaffold with Untapped Potential
While direct and extensive literature on the use of this compound as a scaffold for kinase inhibitors is still emerging, its structural features make it an attractive starting point for such endeavors. The nicotinonitrile core is a well-established pharmacophore in numerous approved and investigational kinase inhibitors.
The general strategy for designing kinase inhibitors often involves a heterocyclic core that can form hydrogen bonds with the kinase hinge region, and appended functionalities that occupy the hydrophobic pocket and the solvent-exposed region. The this compound scaffold is well-suited for this approach.
Hypothetical Kinase Inhibitor Design Strategy
Caption: A potential strategy for developing kinase inhibitors.
By applying the synthetic strategies outlined in the previous section, medicinal chemists can systematically explore the structure-activity relationships of derivatives of this compound to identify potent and selective kinase inhibitors.
Structure-Activity Relationship (SAR) Considerations and Future Perspectives
Although specific SAR data for derivatives of this compound are not yet widely published, general principles from related nicotinonitrile-based inhibitors can guide initial design efforts.
Key SAR Insights from Related Scaffolds:
-
Substitution at the 4-position: Introduction of anilino or aryloxy groups via SNAr can provide crucial interactions with the kinase hinge region. The nature of the substituents on these appended rings can significantly impact potency and selectivity.
-
Modification of the 6-methyl group: While seemingly a minor component, the 6-methyl group can influence solubility and metabolic stability. Its replacement or functionalization could be a valuable strategy in later stages of lead optimization.
-
The role of the nitrile group: The nitrile group is a key pharmacophoric element, often involved in hydrogen bonding interactions within the ATP-binding pocket.
The future of this compound in medicinal chemistry appears bright. Its straightforward synthesis and versatile reactivity make it an ideal platform for the rapid generation of compound libraries for high-throughput screening. As more research groups begin to explore this scaffold, we can anticipate the emergence of novel drug candidates targeting a range of diseases, from cancer to inflammatory disorders.
Conclusion
This compound represents a valuable yet underutilized scaffold in medicinal chemistry. Its synthetic accessibility and the strategic placement of reactive handles provide a powerful platform for the design and synthesis of novel bioactive molecules. While its full potential is yet to be realized, the principles of rational drug design and the synthetic methodologies outlined in this guide provide a clear roadmap for its successful application in the discovery of next-generation therapeutics. The continued exploration of this promising scaffold is highly encouraged and is poised to yield significant contributions to the field of drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Utilization of 4-Chloro-6-methylnicotinonitrile in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of 4-Chloro-6-methylnicotinonitrile in Synthesis
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. This compound stands out as a versatile and highly valuable building block. Its pyridine core is a prevalent motif in a multitude of biologically active compounds, and the specific arrangement of its substituents—a reactive chlorine atom, a methyl group, and a cyano group—offers a rich platform for molecular diversification. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the C4-chlorine for nucleophilic substitution and, more significantly, for a variety of palladium-catalyzed cross-coupling reactions.
This guide provides detailed, field-proven protocols for the application of this compound in four of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for experimental choices, ensuring both success and adaptability.
The Challenge and Opportunity of Chloropyridine Coupling
Historically, aryl and heteroaryl chlorides have been challenging substrates for cross-coupling reactions compared to their bromide and iodide counterparts. The strength of the C-Cl bond makes the initial oxidative addition to the palladium(0) catalyst, often the rate-determining step, more difficult. However, significant advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands, have largely overcome this hurdle, making chlorides economically and synthetically attractive starting materials.[1][2]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an indispensable tool for the synthesis of biaryl and heteroaryl-aryl structures. For this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the 4-position, a key modification in the development of kinase inhibitors and other therapeutics.
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The success of coupling an electron-deficient chloropyridine hinges on a highly active catalyst. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand such as SPhos, XPhos, or RuPhos is often essential. These ligands promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition step.[3] For less demanding substrates, a pre-formed catalyst like Pd(PPh₃)₄ may suffice.
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[4] Strong bases like K₃PO₄ and Cs₂CO₃ are often effective, particularly for sterically hindered or electron-deficient boronic acids.
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF, often with a small amount of water, are typically used. The water can aid in the dissolution of the base and facilitate the formation of the active boronate.[5]
-
Microwave Irradiation: For challenging couplings, microwave heating can dramatically reduce reaction times from hours to minutes and improve yields by overcoming the high activation energy of the oxidative addition.[6][7][8]
Protocol 1: Conventional Heating for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
-
Schlenk tube or sealed reaction vial
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous dioxane and degassed water via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.75 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 4 mL)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the dioxane/water solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-30 minutes.
-
After cooling, work up and purify the product as described in Protocol 1.[9][10]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Typical Yield Range |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 12-24 h | 70-95% |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12-24 h | 60-85% |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 12-24 h | 75-90% |
| 4 (MW) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 150 | 20 min | 80-98% |
Yields are based on analogous chloropyridine systems and may vary for this compound.[1][11]
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for cross-coupling.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12][13] This reaction is crucial for introducing nitrogen-containing functional groups that are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to Suzuki coupling, the choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating ligands like Xantphos are highly effective.[14][15] They facilitate both the oxidative addition and the final reductive elimination step to form the C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be used, especially if the substrate is base-sensitive.[16]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to prevent unwanted side reactions with the strong base.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or sealed reaction vial
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add anhydrous toluene, followed by the amine and then this compound.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool to room temperature and quench by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range |
| 1 | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 80-98% |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 75-95% |
| 3 | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₃PO₄ (2.0) | Toluene | 100 | 70-90% |
Yields are based on analogous chloropyridine systems and may vary.[17]
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[18] This is particularly useful for creating rigid linkers in molecular scaffolds or as precursors for further transformations.
Causality Behind Experimental Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to activate the alkyne.[18]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as the base to deprotonate the alkyne and often as the solvent.
-
Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require more specialized palladium catalysts and stronger bases but simplify purification.[19]
Protocol 4: Classic Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous THF (5 mL) (optional, for solubility)
-
Schlenk tube
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF (if needed) and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 50-70 °C if necessary.
-
Monitor the reaction by TLC or LC-MS (typically 2-16 hours).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.[17]
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Palladium Source (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (excess) | Et₃N/THF | RT-60 | 70-95% |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3) | DMF | 80 | 65-90% |
| 3 (Cu-free) | Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ (2) | Dioxane | 100 | 60-85% |
Yields are based on analogous chloropyridine systems and may vary.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction forms a C-C bond between an aryl halide and an alkene, leading to substituted alkenes.[20] This reaction is valuable for extending carbon frameworks and introducing vinyl groups.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and robust precatalyst. Ligands like tri(o-tolyl)phosphine (P(o-tol)₃) are often used to stabilize the catalyst and promote the reaction.
-
Base: A hindered organic base like triethylamine or an inorganic base like K₂CO₃ is used to neutralize the HX generated during the catalytic cycle.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically required to achieve the necessary reaction temperatures (100-140 °C).[17]
Protocol 5: Heck Reaction
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous DMF (5 mL)
-
Sealable reaction tube
Procedure:
-
In a sealable reaction tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF, triethylamine, and the alkene.
-
Seal the tube and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by TLC or GC-MS (typically 12-24 hours).
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Table 4: Representative Conditions for Heck Reaction
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 120-140 | 50-80% |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 140 | 55-85% |
Yields are based on analogous chloropyridine systems and are often moderate for chlorides.
Diagram 3: Generalized Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for cross-coupling.
Troubleshooting and Optimization
Cross-coupling reactions, particularly with less reactive heteroaryl chlorides, can sometimes be challenging. Below are common issues and potential solutions.
Table 5: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst or ligand- Insufficiently strong base- Reaction temperature too low | - Use a pre-catalyst (e.g., Buchwald precatalysts)- Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄)- Increase temperature; consider microwave heating- Screen alternative, more electron-rich ligands (e.g., NHCs) |
| Dehalogenation Side Product | - Presence of a hydride source (e.g., water, alcohol)- Base-mediated reduction | - Use rigorously dried solvents and reagents- Switch to a non-protic solvent system- Use a weaker base (e.g., NaOtBu → Cs₂CO₃)[21] |
| Homocoupling of Coupling Partner | - Presence of oxygen- Catalyst decomposition | - Thoroughly degas all solvents and maintain a strict inert atmosphere- Use a Pd(0) source directly to avoid issues with in-situ reduction[22] |
| Poor Product Recovery | - Product is water-soluble- Emulsion during workup | - Saturate the aqueous layer with NaCl before extraction- Use a different extraction solvent or filter through Celite |
Conclusion
This compound is a powerful synthetic intermediate whose full potential can be unlocked through modern palladium-catalyzed cross-coupling reactions. While heteroaryl chlorides present unique challenges, the use of advanced catalyst systems, appropriate bases, and optimized reaction conditions—including microwave assistance—enables the efficient and versatile synthesis of a vast array of substituted nicotinonitrile derivatives. The protocols and insights provided in this guide serve as a robust starting point for researchers to leverage this valuable building block in their synthetic endeavors, accelerating the discovery and development of novel molecules in chemistry, biology, and materials science.
References
- 1. rsc.org [rsc.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US7102045B2 - Method for carrying out-CC-coupling reactions - Google Patents [patents.google.com]
- 9. EP1368287B1 - Process for a homogeneously catalyzed c-c coupling reaction - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Selected patented cross-coupling reaction technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. soc.chim.it [soc.chim.it]
- 16. rsc.org [rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Deployment of 4-Chloro-6-methylnicotinonitrile in Modern Pharmaceutical Synthesis
Foreword: The Architectural Significance of a Privileged Scaffold
In the intricate landscape of medicinal chemistry, the efficiency and elegance of a synthetic route often hinge on the strategic selection of foundational building blocks. 4-Chloro-6-methylnicotinonitrile (CAS No: 38875-76-2) has emerged as a preeminent example of such a scaffold.[1][2] Its structure, a pyridine ring adorned with three distinct and strategically positioned functional groups—a reactive chlorine atom, a modifiable nitrile group, and a simple methyl group—offers chemists a versatile platform for constructing complex molecular architectures.[3] The chloro substituent at the 4-position is particularly susceptible to displacement, while the nitrile group provides a handle for a variety of chemical transformations. This guide delineates the core applications of this compound, providing both the strategic rationale and detailed protocols for its use in the synthesis of pharmaceutically relevant molecules, particularly kinase inhibitors.
Part 1: Core Synthetic Strategies & Mechanistic Rationale
The utility of this compound is primarily derived from two powerful and reliable reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice between these pathways allows for the controlled and regioselective introduction of diverse substituents, forming the basis of many drug discovery campaigns.
The Power of Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This effect is significantly amplified by the presence of the electron-withdrawing nitrile (-C≡N) group. Consequently, the chlorine atom at the C-4 position serves as an excellent leaving group, readily displaced by a wide range of nucleophiles.[4][5][6]
Causality Behind the Reaction: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by electron-withdrawing groups that can delocalize the negative charge. This makes the substitution highly efficient for introducing amine, ether, or thioether linkages, which are ubiquitous in bioactive molecules.[7] This method is foundational for building libraries of compounds where a core scaffold is decorated with various amine-containing side chains, a common strategy in kinase inhibitor development.[8][9]
Expanding Complexity with Suzuki-Miyaura Cross-Coupling
For the creation of carbon-carbon bonds, particularly for linking the pyridine core to other aryl or heteroaryl systems, the Suzuki-Miyaura cross-coupling reaction is the method of choice.[10][11] This palladium-catalyzed reaction offers exceptional functional group tolerance, mild reaction conditions, and generally high yields, making it a cornerstone of modern pharmaceutical synthesis.[11][12]
The Catalytic Cycle Explained: The reaction's efficacy is rooted in a well-understood catalytic cycle involving a palladium catalyst.[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the nicotinonitrile, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.[11][13]
This reaction is instrumental in synthesizing bi-aryl structures, a common motif in kinase inhibitors that often occupy adjacent hydrophobic pockets in the enzyme's active site.[14][15]
Part 2: Visualization of Synthetic Pathways
To better illustrate these core transformations, the following diagrams outline the strategic options available to the medicinal chemist starting from this compound.
Caption: Core synthetic routes from this compound.
Caption: Simplified workflow of the Suzuki-Miyaura catalytic cycle.
Part 3: Field-Proven Experimental Protocols
The following protocols are generalized procedures that serve as a robust starting point. Researchers should note that optimization of solvent, base, temperature, and catalyst loading may be required for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a typical procedure for the displacement of the 4-chloro substituent with a primary or secondary amine.
Objective: To synthesize a 4-amino-6-methylnicotinonitrile derivative.
Materials:
-
This compound (1.0 eq.)
-
Desired amine (1.1 - 1.5 eq.)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane
-
Reaction Vessel: Sealed vial or round-bottom flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel, add this compound and the chosen solvent (approx. 0.1 M concentration).
-
Add the desired amine, followed by the base (DIPEA or K₂CO₃).
-
If using a flask, equip it with a condenser. If using a vial, seal it tightly.
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the nucleophilicity of the amine and the solvent's boiling point.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
If K₂CO₃ was used, filter off the solid.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove the solvent and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-6-methylnicotinonitrile.
Self-Validation & Causality: The use of a base is critical to neutralize the HCl generated during the reaction, driving it to completion. An excess of the amine can sometimes be used to act as both reactant and base. Heating is necessary to overcome the activation energy of the reaction. The aqueous workup is designed to efficiently remove the high-boiling polar solvent (DMF/DMSO) and other water-soluble components.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a standard procedure for coupling this compound with an aryl or heteroaryl boronic acid.[16]
Objective: To synthesize a 4-aryl-6-methylnicotinonitrile derivative.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 eq.) or PdCl₂(dppf) (0.02-0.05 eq.)
-
Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)
-
Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixtures
-
Reaction Vessel: Schlenk flask or similar, equipped for inert atmosphere techniques
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure the atmosphere is completely inert.
-
Prepare the solvent system and degas it by bubbling an inert gas through it for 15-20 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting chloro-compound is a key indicator. Reactions are typically complete in 2-16 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-6-methylnicotinonitrile product.
Self-Validation & Causality: An inert atmosphere is absolutely critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[11] The aqueous component of the solvent system is essential for dissolving the inorganic base, which is required to activate the boronic acid for the transmetalation step. The choice of catalyst and ligand can significantly impact reaction efficiency and may require screening for challenging substrates.
Part 4: Data Summary & Quick Reference
The following table provides a comparative overview of typical conditions for the two primary reaction types.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Suzuki-Miyaura Cross-Coupling |
| Objective | C-N, C-O, C-S Bond Formation | C-C Bond Formation |
| Key Reagents | Amine, Alcohol, or Thiol | Arylboronic Acid or Ester |
| Catalyst | None | Pd(0) or Pd(II) precatalyst |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Na₂CO₃, K₂CO₃, K₃PO₄ |
| Typical Solvents | DMF, DMSO, Dioxane, NMP | Dioxane/H₂O, Toluene/H₂O, DME |
| Temperature Range | 80 - 150 °C | 80 - 110 °C |
| Atmosphere | Inert atmosphere recommended | Strict inert atmosphere required |
| Typical Yields | 60 - 95% | 55 - 90% |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity allows for the predictable and efficient synthesis of diverse compound libraries. By mastering the fundamental SNAr and Suzuki-Miyaura reactions detailed in this guide, researchers can effectively leverage this versatile building block to construct novel and potent pharmaceutical agents, particularly within the highly competitive field of kinase inhibitor development.
References
- 1. 38875-76-2|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 6-Chloro-2-methoxy-4-methylnicotinonitrile|243469-65-0 [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Chloro-6-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of protein kinase inhibitors.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of potent kinase inhibitors, with a focus on the versatile starting material, 4-Chloro-6-methylnicotinonitrile. We will explore a synthetic route to construct a pyrazolo[3,4-b]pyridine core, a key pharmacophore in many kinase inhibitors, and its subsequent elaboration into more complex heterocyclic systems. Furthermore, this document outlines standard protocols for the biological evaluation of the synthesized compounds, providing a complete workflow from chemical synthesis to initial biological characterization.
Introduction: The Significance of the Nicotinonitrile Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyridine ring, a key component of the nicotinonitrile structure, is a versatile scaffold that can be readily functionalized to interact with the ATP-binding site of various kinases. The nitrile group, being a strong electron-withdrawing group, modulates the electronic properties of the pyridine ring and can participate in key hydrogen bonding interactions within the kinase active site.
This compound is a readily available and highly versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functionalities and the construction of fused ring systems. This application note will detail a robust synthetic strategy to convert this compound into a pyrazolo[3,4-b]pyridine scaffold, a core structure found in inhibitors of various kinases, including Pim kinases, which are implicated in several cancers.[4][5][6]
Targeted Signaling Pathway: The Pim Kinase Family
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival, proliferation, and apoptosis.[6] Unlike many other kinases, Pim kinases are constitutively active and their activity is primarily regulated at the level of protein expression. Overexpression of Pim kinases is observed in a wide range of hematological malignancies and solid tumors, making them an attractive target for cancer therapy. Pim kinase inhibitors often feature a heterocyclic core that can mimic the adenine region of ATP, and the pyrazolo[3,4-b]pyridine scaffold is particularly well-suited for this purpose.
Caption: Pim Kinase Signaling and Inhibition by a Pyrazolo[3,4-b]pyridine derivative.
Synthetic Protocols
This section provides a step-by-step guide for the synthesis of a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor starting from this compound.
References
Introduction: Synthesizing Novel Nicotinonitrile Scaffolds for Drug Discovery
An Application Note for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Chloro-6-methylnicotinonitrile
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] Its development, honored with the 2010 Nobel Prize in Chemistry, has provided chemists with a powerful tool for linking diverse molecular fragments under generally mild conditions.[3] This capability is particularly vital in medicinal chemistry, where the biaryl and heteroaryl-aryl motifs forged by this reaction are ubiquitous in pharmacologically active compounds.[4][5][6]
This compound is a valuable heterocyclic building block, featuring a pyridine ring substituted with a reactive chlorine atom, a methyl group, and a nitrile function. The chlorine atom at the 4-position serves as an effective leaving group for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of a wide array of aryl and heteroaryl substituents. This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with this compound. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.
The Catalytic Cycle: A Mechanistic Overview
The success of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7][8]
-
Oxidative Addition: The catalytic cycle begins when the active Pd(0) species inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[1][8] The choice of ligand is critical here; electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can accelerate this step by increasing the electron density on the palladium center.[3][9]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process requires activation by a base.[10][11] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium center, displacing the halide.[12][13][14]
-
Reductive Elimination: This is the final step where the two organic fragments on the palladium(II) complex are coupled, forming the new C-C bond of the desired product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[7][8]
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Reaction conditions may require optimization for specific substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, DME/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Setup and Execution (Inert Atmosphere Technique):
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting the Vessel: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[15]
-
Catalyst Addition: Under a positive pressure of the inert gas, quickly add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[15]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[16]
Workup and Purification:
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.[15]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7][16]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Parameter Selection for Heteroaryl Chlorides
The reactivity of heteroaryl chlorides in Suzuki couplings is highly dependent on the chosen catalyst system, base, and solvent. The following table summarizes common starting conditions for challenging couplings involving heteroaryl chlorides.
| Parameter | Recommended Options | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ + Ligand, Pd₂(dba)₃ + Ligand, Pre-formed catalysts (e.g., XPhos Pd G3/G4, SPhos Pd G3/G4) | Pre-formed catalysts are often more stable and provide more reproducible results. For aryl chlorides, a Pd(0) source is required, which is generated in situ from Pd(II) precursors like Pd(OAc)₂.[17][18] |
| Ligand | Buchwald-type biaryl phosphines: SPhos, XPhos, RuPhos. Carbene ligands: IPr, IMes | Electron-rich and sterically hindered ligands are essential to promote the difficult oxidative addition of the C-Cl bond and facilitate reductive elimination.[5][9][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base can significantly impact yield. K₃PO₄ is a strong, non-nucleophilic base often effective for challenging couplings. Cs₂CO₃ is highly soluble and effective but more expensive. Weaker bases like carbonates are a good starting point.[13] |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O, DME/H₂O, n-Butanol/H₂O | A polar, aprotic organic solvent mixed with water is standard. Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[16][19][20] |
| Temperature | 80 - 120 °C | Higher temperatures are generally required to overcome the activation barrier for the oxidative addition of the C-Cl bond.[16] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and resolving common problems in the Suzuki coupling of this compound.
-
Problem: Homocoupling of the Boronic Acid: This byproduct arises from the coupling of two boronic acid molecules.
-
Cause: Often caused by the presence of oxygen, which can interfere with the catalytic cycle.[3]
-
Solution: Ensure rigorous exclusion of air by thoroughly degassing solvents and maintaining a positive pressure of inert gas throughout the setup and reaction.
-
-
Problem: Protodeborylation: The boronic acid is replaced by a hydrogen atom before it can couple.
-
Cause: This side reaction can be promoted by aqueous basic conditions, leading to the degradation of the nucleophilic partner.[21]
-
Solution: Use a slight excess (1.2–1.5 equivalents) of the boronic acid. Alternatively, switching to a more stable organoboron species, such as a pinacol boronate ester (Bpin), can mitigate this issue.
-
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly effective and versatile method for the functionalization of this compound. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can successfully synthesize a diverse library of novel substituted nicotinonitriles. This protocol and troubleshooting guide serve as a robust starting point for developing new molecular entities for pharmaceutical and materials science applications, enabling the rapid diversification of this important heterocyclic scaffold.
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Alchemist's Guide to Pyridine Scaffolds: Palladium-Catalyzed Reactions of 4-Chloro-6-methylnicotinonitrile
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the pyridine nucleus stands as a cornerstone scaffold, prized for its versatile biological activity and unique electronic properties. Among the myriad of functionalized pyridines, 4-Chloro-6-methylnicotinonitrile emerges as a particularly valuable building block. Its strategically placed chloro, methyl, and cyano groups offer a rich playground for synthetic chemists to explore diverse chemical space. This guide, designed for the discerning researcher, provides a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of this versatile substrate. We will delve into the mechanistic nuances and practical considerations of key cross-coupling reactions, empowering you to unlock the full synthetic potential of this important intermediate.
The Strategic Advantage of this compound
The reactivity of the chlorine atom at the 4-position of the pyridine ring is the linchpin of its utility in palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than their bromide or iodide counterparts, advancements in catalyst and ligand design have made their use not only feasible but often preferable due to the lower cost and broader availability of chlorinated starting materials. The electron-withdrawing nature of the nitrile group and the pyridine ring itself serves to activate the C-Cl bond towards oxidative addition to the palladium(0) center, a critical step in the catalytic cycle of many cross-coupling reactions.
This guide will focus on four of the most powerful palladium-catalyzed transformations for the derivatization of this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and vinyl boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.
-
Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.
-
Heck Coupling: For the vinylation of the pyridine ring with alkenes.
Each section will provide a theoretical underpinning of the reaction, a discussion of critical experimental parameters, and a detailed, step-by-step protocol that can be adapted for your specific research needs.
I. Suzuki-Miyaura Coupling: Crafting Biaryl and Vinyl Pyridine Architectures
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester.[1] This reaction is favored for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[2]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling, especially with a less reactive aryl chloride like this compound. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
Application Note & Protocol: Synthesis of 4-Phenyl-6-methylnicotinonitrile
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Table 1: Reagents and Typical Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Molar Equiv. | Typical Compound/Condition |
| This compound | 1.0 | - |
| Phenylboronic Acid | 1.2 - 1.5 | - |
| Palladium Catalyst | 0.02 - 0.05 | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Base | 2.0 - 3.0 | K₂CO₃, Cs₂CO₃ |
| Solvent | - | 1,4-Dioxane/Water (4:1), Toluene/Water |
| Temperature | - | 80-100 °C |
| Reaction Time | - | 2-24 hours |
Experimental Protocol:
-
To a dry Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenyl-6-methylnicotinonitrile.
II. Buchwald-Hartwig Amination: Forging C-N Bonds with Precision
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[4][5] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[6][7]
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[4][6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The choice of ligand is critical in the Buchwald-Hartwig amination of aryl chlorides. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often necessary to promote the challenging oxidative addition and facilitate the reductive elimination step.[7]
Application Note & Protocol: Synthesis of 4-Morpholino-6-methylnicotinonitrile
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.
Table 2: Reagents and Typical Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Molar Equiv. | Typical Compound/Condition |
| This compound | 1.0 | - |
| Morpholine | 1.2 - 2.0 | - |
| Palladium Catalyst | 0.01 - 0.05 | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | 0.02 - 0.10 | Xantphos, XPhos, SPhos |
| Base | 1.5 - 3.0 | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | - | Toluene, 1,4-Dioxane |
| Temperature | - | 80-120 °C |
| Reaction Time | - | 4-24 hours |
Experimental Protocol:
-
In a glovebox, to a dry vial, add this compound (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), ligand (e.g., Xantphos, 0.04 eq.), and base (e.g., NaOtBu, 1.5 eq.).
-
Seal the vial with a septum cap.
-
Remove the vial from the glovebox and add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (e.g., morpholine, 1.2 eq.).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-morpholino-6-methylnicotinonitrile.
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is a highly efficient method for the formation of carbon-carbon triple bonds and is widely used in the synthesis of natural products, pharmaceuticals, and organic materials.[9]
Mechanistic Insights
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[8]
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Application Note & Protocol: Synthesis of 4-(Phenylethynyl)-6-methylnicotinonitrile
This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Table 3: Reagents and Typical Conditions for Sonogashira Coupling
| Reagent/Parameter | Molar Equiv. | Typical Compound/Condition |
| This compound | 1.0 | - |
| Phenylacetylene | 1.2 - 2.0 | - |
| Palladium Catalyst | 0.01 - 0.05 | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |
| Copper(I) Co-catalyst | 0.02 - 0.10 | CuI |
| Ligand (optional) | 0.02 - 0.10 | PPh₃ |
| Base | 2.0 - 4.0 | Et₃N, i-Pr₂NEt |
| Solvent | - | THF, DMF, Acetonitrile |
| Temperature | - | Room Temperature to 80 °C |
| Reaction Time | - | 2-12 hours |
Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, 3.0 eq.) via syringe.
-
Add the terminal alkyne (e.g., phenylacetylene, 1.5 eq.) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired 4-(phenylethynyl)-6-methylnicotinonitrile.
IV. Heck Coupling: Vinylation of the Pyridine Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[6][10] It is a powerful tool for the synthesis of substituted alkenes.[11]
Mechanistic Insights
The Heck reaction proceeds via a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to form the alkene product and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of HX with the aid of a base, regenerating the Pd(0) catalyst.[5][6]
Caption: Simplified catalytic cycle of the Heck reaction.
Application Note & Protocol: Synthesis of 4-Styryl-6-methylnicotinonitrile
This protocol describes a general procedure for the Heck coupling of this compound with styrene.
Table 4: Reagents and Typical Conditions for Heck Coupling
| Reagent/Parameter | Molar Equiv. | Typical Compound/Condition |
| This compound | 1.0 | - |
| Styrene | 1.1 - 1.5 | - |
| Palladium Catalyst | 0.01 - 0.05 | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand (optional) | 0.02 - 0.10 | PPh₃, P(o-tolyl)₃ |
| Base | 1.5 - 2.5 | Et₃N, K₂CO₃, NaOAc |
| Solvent | - | DMF, NMP, Acetonitrile |
| Temperature | - | 100-140 °C |
| Reaction Time | - | 12-48 hours |
Experimental Protocol:
-
To a pressure tube, add this compound (1.0 eq.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), ligand (e.g., PPh₃, 0.04 eq.), and base (e.g., Et₃N, 2.0 eq.).
-
Add the solvent (e.g., DMF) and the alkene (e.g., styrene, 1.2 eq.).
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired 4-styryl-6-methylnicotinonitrile.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse array of substituted pyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, when appropriately optimized, allow for the efficient formation of C-C and C-N bonds at the 4-position of the pyridine ring. The protocols and insights provided in this guide serve as a foundation for researchers to explore the rich chemistry of this valuable building block, paving the way for the discovery of new pharmaceuticals, agrochemicals, and functional materials. As the field of catalysis continues to evolve, we can anticipate even more efficient and sustainable methods for the functionalization of this and other important heterocyclic scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. rsc.org [rsc.org]
Application Note: Strategic Derivatization of 4-Chloro-6-methylnicotinonitrile for Chemical Library Synthesis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 4-chloro-6-methylnicotinonitrile, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The strategic positioning of the chloro, methyl, and nitrile functionalities allows for a multitude of chemical transformations, making it an ideal starting material for the generation of diverse compound libraries. This document outlines three principal reaction pathways: Palladium-catalyzed Suzuki-Miyaura cross-coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and classical Nucleophilic Aromatic Substitution (SNAr) for the introduction of a wide range of nucleophiles. Each section provides a detailed explanation of the underlying chemical principles, step-by-step experimental protocols, and a discussion of the rationale behind the selection of reagents and conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Introduction: The Value of the Nicotinonitrile Scaffold
The nicotinonitrile (3-cyanopyridine) core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The specific scaffold, this compound, offers three key points for diversification: the reactive C4-chloro substituent, the C6-methyl group which can potentially undergo functionalization, and the C3-nitrile group which can be hydrolyzed or reduced. The primary focus of this guide is the derivatization at the C4 position, which is readily achieved via modern cross-coupling methodologies and nucleophilic substitution.
The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the C4 position, making the chloro atom an excellent leaving group for various transformations. This inherent reactivity allows for the systematic and efficient construction of a library of analogs with diverse functionalities at this position, which is crucial for establishing structure-activity relationships (SAR) in drug discovery campaigns.[2]
Core Derivatization Strategies
The derivatization of this compound can be effectively approached through three robust and well-established synthetic strategies. The choice of method depends on the desired final functionality and the required bond formation (C-C, C-N, C-O, C-S).
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}
Caption: Core derivatization strategies for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are particularly well-suited for the derivatization of heteroaryl halides like this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or a boronate ester.[3][4] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[5]
Mechanism Insight: The catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.
dot graph TD { rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand. For chloroarenes, catalysts like PdCl₂(dppf) or pre-catalysts with bulky phosphine ligands are often more effective.[7]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12-18 | 65-90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 8-16 | 70-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 100 | 4-12 | 75-98 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[8] This reaction is exceptionally broad in scope, tolerating a wide variety of primary and secondary amines and anilines.[9]
Mechanism Insight: Similar to the Suzuki coupling, the mechanism involves an oxidative addition, but this is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[10] The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step, which can be challenging, especially for less nucleophilic amines.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.) to a dry reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vial and heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 12-24 | 60-85 |
| Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.4) | 1,4-Dioxane | 110 | 6-18 | 70-95 |
| G3-XPhos (2) | - | K₃PO₄ (2.0) | t-AmylOH | 100 | 4-12 | 80-98 |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classical yet highly effective method for derivatizing electron-deficient aryl halides.[11] The pyridine ring, especially when further activated by the electron-withdrawing nitrile group, renders the C4 position susceptible to attack by a wide range of nucleophiles.
Mechanism Insight: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] In the second step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring. The rate-determining step is usually the formation of the Meisenheimer complex.
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}
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol 3: SNAr with O-, S-, and N-Nucleophiles
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Nucleophile and Base Addition:
-
For O- and S-Nucleophiles (Alcohols/Thiols): Add the alcohol or thiol (1.1-1.5 equiv.) followed by a base (e.g., NaH, K₂CO₃, or Cs₂CO₃, 1.2-2.0 equiv.) at 0 °C or room temperature.
-
For N-Nucleophiles (Amines): Add the amine (1.5-3.0 equiv.) and, if necessary, an external base (e.g., K₂CO₃ or a tertiary amine like Et₃N) to scavenge the HCl byproduct. For less reactive amines, heating is often required.
-
-
Reaction: Stir the reaction at room temperature or heat to 50-120 °C. The reaction time can vary from a few hours to overnight. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Table 3: Representative Conditions for SNAr Reactions
| Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ (1.5) | DMF | 80 | 6 | 85-95 |
| Thiophenol | Et₃N (1.2) | CH₃CN | RT | 4 | 90-98 |
| Morpholine | K₂CO₃ (2.0) | DMSO | 100 | 12 | 80-95 |
| Sodium Methoxide | - | Methanol | Reflux | 3 | >90 |
Library Synthesis Workflow
The combination of these robust derivatization methods allows for the creation of a large and diverse chemical library from a single, readily available starting material. A typical workflow for library synthesis would involve parallel synthesis techniques, where arrays of boronic acids, amines, and other nucleophiles are reacted with the this compound scaffold under optimized conditions.
dot graph flowchart { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for library synthesis from this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of diverse chemical libraries. Its activated chloro-substituent allows for efficient derivatization via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution. The protocols and strategies outlined in this application note provide a robust framework for researchers to generate novel nicotinonitrile derivatives for evaluation in various drug discovery and development programs, particularly in the search for new kinase inhibitors and other targeted therapeutics.[5][13][14]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Discovery of a Covalent Kinase Inhibitor from a DNA-Encoded Small-Molecule Library × Protein Library Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Electrophilic fragment-based design of reversible covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of 4-Chloro-6-methylnicotinonitrile
APPLICATION NOTE & PROTOCOL
Scale-Up Synthesis of 4-Chloro-6-methylnicotinonitrile: A Detailed Guide for Pharmaceutical and Agrochemical Intermediate Production
Senior Application Scientist: Dr. Evelyn Reed
Affiliation: Advanced Synthesis & Process Chemistry Division, SynthoChem Innovations
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a pivotal intermediate in the development of various pharmaceutical and agrochemical agents. The presented methodology is optimized for safety, yield, and purity, addressing the common challenges encountered during the transition from laboratory to pilot-plant scale. This guide is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors.
Introduction: The Significance of this compound
This compound (CAS No: 38875-76-2) is a key building block in organic synthesis.[1] Its pyridine core, substituted with a chloro group, a methyl group, and a nitrile functionality, offers multiple reactive sites for further chemical transformations. This versatile intermediate is integral to the synthesis of a wide array of biologically active molecules, including but not limited to, novel kinase inhibitors, pesticides, and herbicides. The strategic importance of this compound necessitates a robust and economically viable synthetic route for its large-scale production.
Strategic Approach to Synthesis: A Two-Step Chlorination Protocol
For the scale-up synthesis of this compound, a two-step chlorination approach starting from 6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide is recommended. This method, while involving potent chlorinating agents, has been selected for its reliability and relatively high yield upon optimization.
The core of this strategy lies in the sequential use of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to achieve complete chlorination of the precursor.[2][3] This dual-reagent system is crucial for overcoming the challenges associated with the tautomeric nature of the starting material and ensuring the formation of the desired chlorinated product.
Experimental Protocol: A Step-by-Step Guide
This section details the step-by-step methodology for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Purity | Supplier |
| 6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide | N/A | 152.15 | ≥98% | Major Aldrich |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | ≥99% | Acros Organics |
| Phosphorus Pentachloride (PCl₅) | 10026-13-8 | 208.24 | ≥98% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ≥99.5% | VWR Chemicals |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | ≥99.5% | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ≥99% | Sigma-Aldrich |
| Petroleum Ether | 8032-32-4 | N/A | N/A | VWR Chemicals |
| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | 60-120 mesh | Sorbent Technologies |
Synthetic Procedure
Step 1: Initial Chlorination with Phosphorus Oxychloride
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a temperature probe, suspend 6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid amide (20 g, 131.5 mmol) in phosphorus oxychloride (62 mL, 580 mmol).
-
Heat the suspension to 110°C with constant stirring. Maintain this temperature for 15 minutes. The mixture will become a clear, yellowish solution.
Step 2: Secondary Chlorination with Phosphorus Pentachloride
-
Cool the reaction mixture to 25°C using a water bath.
-
Carefully add phosphorus pentachloride (38.12 g, 183.4 mmol) in portions over 20 minutes. The addition is exothermic, and the temperature should be monitored to not exceed 40°C.
-
After the addition is complete, heat the mixture to 110°C and maintain for 1 hour.
Step 3: Work-up and Extraction
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess phosphorus oxychloride.
-
Dilute the resulting residue with ethyl acetate (100 mL) and cool the mixture to 10°C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium carbonate (200 mL). Be cautious as this will generate gas.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 250 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
Step 4: Purification
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether solution of 4-5% ethyl acetate as the eluent.
-
The product, this compound, will be obtained as an off-white fluffy solid.
Characterization
Process Optimization and Scale-Up Considerations
Scaling up this synthesis requires careful attention to several factors to ensure safety and efficiency:
-
Reagent Handling: Both POCl₃ and PCl₅ are highly corrosive and react violently with water. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The exothermic nature of the reaction, particularly during the addition of PCl₅ and the quenching step, necessitates efficient heat management. A jacketed reactor with a reliable cooling system is recommended for larger scales.
-
Waste Management: The reaction generates acidic waste. Proper neutralization and disposal procedures must be in place.
-
Purification: While column chromatography is suitable for laboratory scale, for industrial production, alternative purification methods such as recrystallization or distillation should be explored to improve throughput and reduce solvent consumption.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
The protocol outlined in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the critical parameters and implementing appropriate safety measures, researchers and process chemists can successfully produce this valuable intermediate for further applications in drug discovery and agrochemical development.
References
Application Notes and Protocols: Synthesis of Neonicotinoids Utilizing 4-Chloro-6-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Central Role of 4-Chloro-6-methylnicotinonitrile in Neonicotinoid Synthesis
Neonicotinoids represent a significant class of insecticides, valued for their high efficacy against a broad spectrum of pests and their unique mode of action targeting the nicotinic acetylcholine receptors (nAChRs) in insects.[1][2] This selectivity provides a favorable safety profile for mammals and has made them a cornerstone of modern crop protection strategies.[2][3] The development of novel neonicotinoid analogs is an ongoing area of research, driven by the need to manage insecticide resistance and improve environmental safety profiles.[1][2]
At the heart of the synthesis of several key neonicotinoids lies the versatile precursor, This compound . This chlorinated pyridine derivative serves as a critical building block, providing the essential pyridyl moiety that is characteristic of many compounds in this class. Its reactivity allows for the strategic introduction of various side chains and heterocyclic systems, ultimately defining the insecticidal activity and properties of the final product. This guide provides an in-depth exploration of the synthetic pathways from this compound to prominent neonicotinoids, offering detailed protocols and insights into the underlying chemical principles.
Key Synthetic Pathways and Methodologies
The journey from this compound to a final neonicotinoid product typically involves a series of well-defined chemical transformations. A crucial initial step is often the conversion of the nitrile group and subsequent modifications to introduce the pharmacophoric elements responsible for binding to the insect nAChR. The following sections detail the synthesis of representative neonicotinoids, highlighting the pivotal role of our starting material.
Synthesis of Acetamiprid Analogues: A Pathway Involving Imidazolidine Ring Formation
Acetamiprid is a widely used neonicotinoid characterized by its N-cyanoacetamidine structure.[4] The synthesis of acetamiprid and its analogues from this compound proceeds through the key intermediate, 2-chloro-5-(chloromethyl)pyridine, although the direct synthesis from this compound requires additional steps not explicitly detailed in the provided search results. However, the general synthetic logic for related structures can be inferred. A plausible, albeit generalized, pathway would involve the reduction of the nitrile to an aminomethyl group, followed by chlorination of the methyl group on the pyridine ring, and subsequent reaction with an appropriate N-cyanoimine derivative.
A more direct and documented application of similar precursors involves the synthesis of other neonicotinoids where the pyridylmethyl group is coupled with a suitable heterocyclic or open-chain amine derivative.
Conceptual Workflow: From Precursor to Neonicotinoid Core
Caption: Generalized workflow for neonicotinoid synthesis.
Synthesis of Thiacloprid Analogues: Introducing the Thiazolidine Moiety
Thiacloprid is another important neonicotinoid that features a thiazolidine ring.[5] The synthesis of thiacloprid from a chloromethylpyridine precursor is a well-established process. Starting from this compound, a multi-step synthesis would be required to generate the necessary 2-chloro-5-(chloromethyl)pyridine intermediate.
Protocol 1: Synthesis of a Thiacloprid Analogue Intermediate
This protocol outlines a generalized procedure for the coupling of a chloromethylpyridine intermediate with a thiazolidine derivative, a key step in the synthesis of thiacloprid-like compounds.
Materials:
-
2-Chloro-5-(chloromethyl)-6-methylpyridine (derived from this compound)
-
2-(Cyanimino)thiazolidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-(cyanimino)thiazolidine (1 equivalent) in acetonitrile.
-
Add potassium carbonate (1.5 equivalents) to the solution. This acts as a base to deprotonate the thiazolidine nitrogen, facilitating nucleophilic attack.
-
To the stirring suspension, add a solution of 2-chloro-5-(chloromethyl)-6-methylpyridine (1 equivalent) in acetonitrile dropwise at room temperature.
-
After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for acetonitrile).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired thiacloprid analogue.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions. It effectively dissolves the organic reactants while being relatively inert to the reaction conditions.
-
Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the thiazolidine without causing unwanted side reactions.
-
Reflux Conditions: Heating the reaction to reflux increases the reaction rate, ensuring a reasonable reaction time for the nucleophilic substitution to occur.
Synthesis of Clothianidin Analogues: Construction of the Nitroguanidine Pharmacophore
Clothianidin is a neonicotinoid characterized by a nitroguanidine functional group.[6] The synthesis of clothianidin involves the reaction of a chloromethylthiazole with a nitroguanidine derivative.[7][8] While the provided search results do not detail a direct synthesis from this compound, a hypothetical pathway would first involve the transformation of the pyridine ring into a thiazole ring, a complex multi-step process. A more feasible approach for creating novel analogues would be to first synthesize 2-chloro-5-(chloromethyl)-6-methylpyridine and then react it with various substituted nitroguanidines.
Protocol 2: General Synthesis of N-(pyridylmethyl)nitroguanidines
This protocol describes a general method for the synthesis of clothianidin-like structures by reacting a chloromethylpyridine intermediate with a substituted nitroguanidine.
Materials:
-
2-Chloro-5-(chloromethyl)-6-methylpyridine
-
N-methyl-N'-nitroguanidine
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous Dimethylformamide (DMF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of N-methyl-N'-nitroguanidine (1 equivalent) in anhydrous DMF to the sodium hydride suspension. The evolution of hydrogen gas should be observed. This step generates the nucleophilic sodium salt of the nitroguanidine.
-
Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.
-
Add a solution of 2-chloro-5-(chloromethyl)-6-methylpyridine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the target N-(pyridylmethyl)nitroguanidine.
Causality Behind Experimental Choices:
-
Base and Solvent: Sodium hydride is a strong base necessary to deprotonate the nitroguanidine, which is less acidic than the thiazolidine in Protocol 1. Anhydrous DMF is used as it is a polar aprotic solvent that can dissolve the reactants and is compatible with the strong base.
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with moisture from the air.
-
Temperature Control: The initial deprotonation and subsequent alkylation are performed at 0°C to control the exothermic reaction and minimize potential side reactions.
Reaction Pathway for a Clothianidin Analogue
Caption: Synthesis of a clothianidin analogue.
Quantitative Data Summary
| Neonicotinoid Type | Key Intermediate | Typical Reaction | General Yield Range | Key Reagents |
| Acetamiprid Analogues | 2-Chloro-5-(chloromethyl)-6-methylpyridine | Imidazolidine formation | 60-85% | N-cyano-N'-methylethanimidamide, Base |
| Thiacloprid Analogues | 2-Chloro-5-(chloromethyl)-6-methylpyridine | Thiazolidine alkylation | 70-90% | 2-(Cyanimino)thiazolidine, K₂CO₃, CH₃CN |
| Clothianidin Analogues | 2-Chloro-5-(chloromethyl)-6-methylpyridine | Nitroguanidine alkylation | 50-80% | N-methyl-N'-nitroguanidine, NaH, DMF |
Note: Yields are generalized and can vary significantly based on specific substrates, reaction conditions, and purification methods.
Conclusion and Future Perspectives
This compound stands out as a valuable and versatile starting material for the synthesis of a variety of neonicotinoid insecticides. The protocols and pathways detailed in this guide demonstrate its utility in constructing the core structures of important agrochemicals. The ability to modify the substituents on the pyridine ring and to react the derived chloromethyl intermediate with a wide array of nucleophiles opens up a vast chemical space for the discovery of new neonicotinoid analogues. Future research in this area will likely focus on developing more efficient and environmentally benign synthetic routes, as well as exploring novel structural modifications to address challenges such as insecticide resistance and to improve the safety profile towards non-target organisms.[2] The principles and methodologies outlined herein provide a solid foundation for researchers and scientists working towards these goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Thiacloprid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemistry of clothianidin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin - Google Patents [patents.google.com]
- 8. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Chloro-6-methylnicotinonitrile by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the purification of crude 4-Chloro-6-methylnicotinonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification by column chromatography.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the column chromatography of this compound, providing potential causes and actionable solutions.
Question: I'm observing significant peak tailing for my product. What's causing this and how can I fix it?
Answer: Peak tailing is a frequent challenge when purifying pyridine derivatives due to the basic nature of the nitrogen atom in the pyridine ring. This basicity can lead to strong interactions with the acidic silanol groups on the surface of the silica gel stationary phase, resulting in a broadened and asymmetric peak shape.[1]
-
Primary Cause: Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel surface.[1]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[1] For example, if you are using a hexane/ethyl acetate solvent system, you would add the TEA to the ethyl acetate portion.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the selectivity will be different from silica gel, and you will need to re-optimize your solvent system using Thin Layer Chromatography (TLC).
-
End-capped Silica Gel: Employing an end-capped silica gel can also mitigate peak tailing. End-capping is a process where the residual silanol groups are chemically modified to reduce their acidity.
-
Question: My fractions are contaminated with a greasy, non-UV active substance. What could this be?
Answer: Given the synthesis of this compound often involves phosphorus reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), the greasy substance is likely residual phosphorus-containing byproducts.[2][3] These compounds are often not UV-active and can be difficult to remove.
-
Primary Cause: Residual phosphorus-based reagents or byproducts from the synthesis.
-
Solutions:
-
Aqueous Work-up: Ensure a thorough aqueous work-up of your crude product before attempting column chromatography. Washing the organic layer with a dilute base, such as a saturated sodium bicarbonate solution, can help to remove acidic phosphorus impurities.
-
Polar Flush: If the impurities are still present after chromatography, you may be able to wash them off the column with a highly polar solvent system after your product has eluted. For example, a flush with 10% methanol in dichloromethane can be effective.
-
Pre-purification: In some cases, a simple filtration through a small plug of silica gel with a non-polar solvent can remove some of the baseline impurities before proceeding with the main chromatographic separation.
-
Question: I'm having trouble separating my product from a closely eluting impurity. How can I improve the resolution?
Answer: Achieving good separation between structurally similar compounds can be challenging. The key is to optimize the selectivity of your chromatographic system.
-
Primary Cause: Insufficient difference in the affinity of the product and impurity for the stationary and mobile phases.
-
Solutions:
-
Solvent System Optimization: The choice of eluent is critical. Systematically screen different solvent systems using TLC. For this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] Try varying the ratio of these solvents to achieve a difference in Rf values of at least 0.2 between your product and the impurity.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve the resolution of closely eluting compounds.[4] This technique helps to sharpen the peaks of later eluting compounds.
-
Stationary Phase Selection: While silica gel is the most common choice, other stationary phases can offer different selectivities. For halogenated pyridines, a stationary phase with some aromatic character, such as a phenyl-bonded silica, could provide alternative interactions and improve separation.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of this compound.
Question: What is a good starting solvent system for the column chromatography of this compound on silica gel?
Answer: Based on documented synthesis procedures, a common and effective eluent system is a mixture of petroleum ether and ethyl acetate.[2][3] A typical starting point for TLC analysis would be a 9:1 or 4:1 ratio of petroleum ether to ethyl acetate. The optimal ratio for column chromatography will depend on the specific impurity profile of your crude material. Aim for an Rf value of approximately 0.2-0.3 for your product on the TLC plate for good separation on the column.
Question: How can I visualize this compound on a TLC plate?
Answer: this compound contains a pyridine ring, which is an aromatic system. Therefore, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[5] For further confirmation or if the compound's UV activity is weak, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups.[5]
Question: Is this compound stable on silica gel?
Answer: Chlorinated pyridine derivatives are generally stable on silica gel. However, prolonged exposure to the acidic surface of silica gel can potentially lead to degradation for some sensitive compounds. To assess the stability of your compound, you can perform a simple test: spot your crude material on a TLC plate, let it sit for a few hours, and then develop the plate. If you observe any new spots or significant streaking that was not present initially, your compound may be degrading on the silica. In such cases, using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine is recommended.
Question: Should I use isocratic or gradient elution for the purification?
Answer: The choice between isocratic (constant solvent composition) and gradient elution depends on the complexity of your crude mixture.
-
Isocratic Elution: This method is simpler to perform and is suitable if your impurities are well-separated from the product on the TLC plate (large ΔRf).[4]
-
Gradient Elution: This is the preferred method for complex mixtures or when impurities are very close to the product.[4] A gradual increase in the eluent polarity can improve resolution and lead to sharper peaks for compounds that are strongly retained on the column.
For initial purifications of a new reaction, starting with a gradient elution is often a good strategy to ensure all components are eluted from the column.
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for the purification of crude this compound by column chromatography.
A. Thin Layer Chromatography (TLC) Analysis
-
Prepare the TLC Plate: Obtain a silica gel TLC plate with a fluorescent indicator (F254).
-
Spot the Sample: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent system (e.g., 9:1 petroleum ether/ethyl acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[5] Circle the visible spots with a pencil. If necessary, use a chemical stain like potassium permanganate for further visualization.
-
Calculate Rf Values: Measure the distance traveled by each spot and the solvent front from the baseline. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
B. Column Chromatography Protocol
Table 1: Recommended Parameters for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard and effective for a wide range of organic compounds. |
| Column Dimensions | 20-50 g of silica per 1 g of crude material | Ensures adequate separation capacity. |
| Eluent System | Petroleum ether/Ethyl acetate | A common and effective solvent system for this class of compounds.[2] |
| Loading Method | Dry loading | Recommended for samples that are not readily soluble in the initial eluent. |
| Elution Method | Gradient elution (e.g., 0% to 20% ethyl acetate in petroleum ether) | Provides better separation for complex mixtures.[4] |
Step-by-Step Procedure:
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% petroleum ether).
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your starting eluent to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate and develop it to identify the fractions containing your pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR and Mass Spectrometry.[6]
-
IV. Visualization of the Workflow
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
V. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products. BenchChem.
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
-
ChemicalBook. (2024, July 25). This compound | 38875-76-2.
-
ChemicalBook. (n.d.). This compound synthesis.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
-
YouTube. (2021, August 22). Visualizing a TLC plate.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
-
BenchChem Technical Support Team. (2025). Addressing impurities in the final product of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
-
ChemScene. (n.d.). 38875-76-2 | this compound.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
BLD Pharm. (n.d.). 38875-76-2|this compound.
-
Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
LookChem. (n.d.). Purification of Pyridine - Chempedia.
-
PubMed. (1951). Paper chromatography of pyridine derivatives. Nature, 167(4238), 119–120.
-
Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
-
ChemScene. (n.d.). 1261493-38-2 | 4-Chloro-6-methoxynicotinonitrile.
-
ResearchGate. (2015). 4-Chloro-6-pyrimidinylferrocene modified silica gel: A novel multiple-function stationary phase for mixed-mode chromatography.
-
ACS Publications. (2023). Phosphorus-Containing Acrylate-Based Core–Shell Polymers: Synthesis and Flame-Retardant Properties.
-
ResearchGate. (2018). A pyridine-capped quaterthiophene as an alternative to PEDOT:PSS, processable from organic solvents and without acidity, for more stable electronic devices.
References
4-Chloro-6-methylnicotinonitrile stability and proper storage conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-6-methylnicotinonitrile (CAS No. 38875-76-2). It addresses common questions and troubleshooting scenarios related to the stability and proper storage of this compound to ensure experimental success and reagent integrity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal long-term stability, this compound should be stored at refrigerated temperatures, specifically between 2°C and 8°C.[1] Some suppliers recommend a more specific temperature of 4°C.[2] To prevent potential degradation from atmospheric moisture and oxygen, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.[1]
Q2: What is the expected shelf-life of this compound?
Q3: Is this compound sensitive to light?
Yes, compounds containing a pyridine ring can be susceptible to photodegradation.[5][6] It is strongly recommended to store this compound in an amber or opaque vial to protect it from light. Exposure to direct sunlight or strong laboratory lighting should be minimized during handling.
Q4: Can I handle this compound on the open bench?
While brief handling on an open bench for weighing purposes is generally acceptable, it is recommended to minimize exposure to the atmosphere. The compound can be hygroscopic, and the presence of moisture can lead to hydrolysis over time. For extended manipulations, working in a glove box or under a stream of inert gas is advisable. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound.
Issue 1: Discoloration or Change in Physical Appearance
-
Observation: The normally white to off-white solid has developed a yellowish or brownish tint.
-
Potential Cause: This is often an indicator of degradation. The discoloration could be due to exposure to air (oxidation), light, or elevated temperatures. The presence of impurities can also catalyze decomposition.
-
Recommended Action:
-
Assess Purity: The purity of the discolored material should be checked by an appropriate analytical method, such as HPLC, GC-MS, or NMR spectroscopy, and compared to the certificate of analysis of the fresh compound.
-
Purification: If the purity is compromised but the core structure is largely intact, repurification by recrystallization or column chromatography may be possible.
-
Disposal: If significant degradation has occurred, it is best to dispose of the reagent according to your institution's hazardous waste guidelines.
-
Review Storage: Ensure that future storage of this compound adheres strictly to the recommended conditions (refrigerated, dark, and under an inert atmosphere).
-
Issue 2: Poor Solubility or Incomplete Dissolution
-
Observation: The compound does not dissolve as expected in a solvent in which it is reported to be soluble.
-
Potential Cause:
-
Degradation: The degradation products may be less soluble than the parent compound.
-
Hydrolysis: If the compound has been exposed to moisture, the chloro group can be hydrolyzed to a hydroxyl group, forming 4-hydroxy-6-methylnicotinonitrile, which will have different solubility properties.
-
Incorrect Solvent: Double-check the solvent being used and the reported solubility data.
-
-
Recommended Action:
-
Verify Solvent: Confirm that you are using the correct, anhydrous grade solvent.
-
Gentle Warming/Sonication: Gentle warming or sonication can sometimes aid in the dissolution of sparingly soluble compounds. However, be cautious with heating as it can accelerate degradation.
-
Purity Analysis: If solubility issues persist, analyze the purity of the compound to check for the presence of insoluble impurities or degradation products.
-
Issue 3: Inconsistent or Unexpected Experimental Results
-
Observation: Reactions involving this compound are giving low yields, unexpected side products, or are failing completely.
-
Potential Cause:
-
Reagent Degradation: The most likely cause is the degradation of the starting material. The reactive chloro- and cyano- groups make the pyridine ring susceptible to nucleophilic attack.
-
Presence of Nucleophiles: Contamination of the reaction with nucleophiles (e.g., water, alcohols from solvents) can lead to the consumption of the starting material. The reactivity of 4-halopyridines with nucleophiles is a known pathway for substitution.[7][8]
-
Acidic Conditions: The pyridine nitrogen can be protonated under acidic conditions, which can activate the ring towards nucleophilic attack and alter its reactivity.
-
-
Recommended Action:
-
Use a Fresh Sample: If possible, use a fresh, unopened sample of the compound to repeat the experiment.
-
Confirm Purity of Old Sample: Analyze the purity of the suspect batch of this compound.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent hydrolysis.
-
Control pH: Be mindful of the reaction pH. If acidic conditions are not required for your desired transformation, consider using a non-nucleophilic base to scavenge any adventitious acid.
-
Technical Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2°C to 8°C[1] | To minimize thermal degradation. |
| Atmosphere | Inert (Argon or Nitrogen)[1] | To prevent oxidation and hydrolysis from atmospheric moisture. |
| Light Exposure | Store in the dark (amber vial) | To prevent photodegradation.[5][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and nucleophiles. | To avoid unwanted chemical reactions and degradation. |
Experimental Protocols
Protocol 1: Proper Handling and Aliquoting of this compound
-
Allow the container of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
If possible, perform the aliquoting in a glove box or under a gentle stream of an inert gas (argon or nitrogen).
-
Use clean, dry spatulas and vials.
-
Quickly weigh the desired amount of the compound into a pre-tared vial.
-
Tightly seal the original container and the new aliquot vial.
-
Purge the headspace of both vials with an inert gas before sealing if possible.
-
Return the original container and the aliquot to the recommended refrigerated storage conditions promptly.
Visualizations
Logical Workflow for Troubleshooting
Caption: A decision tree for troubleshooting common issues.
Potential Degradation Pathways
Caption: Common degradation pathways for the compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of halopyridines as quiescent affinity labels: inactivation of dimethylarginine dimethylaminohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-Chloro-6-methylnicotinonitrile
An in-depth guide for researchers, scientists, and drug development professionals on navigating the complexities of reactions involving 4-Chloro-6-methylnicotinonitrile.
As a foundational building block in medicinal chemistry and materials science, this compound is a versatile intermediate. However, its unique electronic and steric properties can present challenges in synthetic routes. This guide provides expert-driven, field-proven insights to troubleshoot common issues encountered during its use, ensuring your research remains on track.
Section 1: General Handling and Physicochemical Properties
A successful reaction begins with a thorough understanding of your starting material.
Question: What are the fundamental properties and recommended handling procedures for this compound?
Answer: this compound is a solid at room temperature. Proper storage and handling are critical to ensure its integrity for downstream reactions.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 38875-76-2 | [1][2][3] |
| Molecular Formula | C₇H₅ClN₂ | [1][3] |
| Molecular Weight | 152.58 g/mol | [1][3] |
| Appearance | Off-white to light-brown solid | [2] |
| Purity | Typically ≥98% | [1] |
| Storage | Store at 2-8°C under an inert atmosphere. | [3] |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[4]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[4]
-
Health Hazards: The compound is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[4] In case of exposure, seek immediate medical attention.
-
Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.[4]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most powerful methods for C-C bond formation and are frequently employed with chloro-pyridines.[5][6]
Question: My Suzuki-Miyaura reaction is failing, showing low conversion of this compound. What are the primary causes and how can I fix it?
Answer: Low conversion in Suzuki-Miyaura couplings involving an electron-deficient substrate like this compound often points to issues within the catalytic cycle. The key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8] A failure at any of these stages will stall the reaction.
Visualizing the Problem: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to diagnosing the failure point.
Caption: Suzuki-Miyaura catalytic cycle highlighting key stages.
Troubleshooting Strategy:
-
Problem Area: Oxidative Addition (Slow for Aryl Chlorides)
-
Causality: The C-Cl bond is strong. The initial oxidative addition of this compound to the Pd(0) center is often the rate-limiting step.[8] Standard catalysts may be insufficient.
-
Solution: Employ electron-rich, bulky phosphine ligands that promote oxidative addition. Buchwald and Fu have developed highly effective catalyst systems for aryl chlorides.[9][10]
-
Protocol: Switch from common ligands like PPh₃ to more specialized ligands. See Table 2 for recommendations.
-
-
Problem Area: Transmetalation (Base and Solvent Dependent)
-
Causality: The boronic acid must be activated by a base to facilitate the transfer of the organic group to the palladium center.[11] Poor solubility of the base or boronic acid can hinder this step.
-
Solution: Choose an appropriate base and solvent system. Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[9] A solvent system that solubilizes all components is crucial.[10]
-
Protocol:
-
Ensure your boronic acid is pure and not degraded.
-
Try a stronger base like K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃.
-
Consider using a solvent mixture like Dioxane/H₂O or Toluene/EtOH/H₂O to improve solubility.
-
-
-
Problem Area: Catalyst Deactivation
-
Causality: The reaction mixture turning black indicates the formation of palladium black, a sign of catalyst decomposition. This can be caused by high temperatures or inappropriate ligand choice, leading to an inactive catalyst.[9]
-
Solution: Use a more robust ligand that stabilizes the Pd(0) species. Lowering the reaction temperature can also help, though it may slow the reaction rate. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Table 2: Recommended Conditions for Suzuki Coupling with Aryl Chlorides
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ | 1,4-Dioxane or Toluene | 80-110 |
| Pd(OAc)₂ | RuPhos or JohnPhos | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O | 80-110 |
| Pd(PPh₃)₄ (less effective) | PPh₃ | Na₂CO₃ | DME or Toluene/EtOH | Reflux |
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitrile and pyridine nitrogen activate the chloro-position towards nucleophilic attack.
Question: My SNAr reaction with an amine or alkoxide nucleophile is sluggish and gives a low yield. How can I drive it to completion?
Answer: The rate of an SNAr reaction is highly dependent on the stability of the intermediate Meisenheimer complex, the strength of the nucleophile, and the solvent.
Troubleshooting Strategy:
-
Enhance Nucleophilicity and Intermediate Stability:
-
Causality: A weak nucleophile or a solvent that cannot stabilize the negatively charged intermediate will result in a slow reaction.
-
Solution: Use a strong base to fully deprotonate the nucleophile (e.g., NaH for alcohols). Employ a polar aprotic solvent that can solvate the cation without hydrogen-bonding to the nucleophile, thus maximizing its reactivity.
-
Protocol: Switch from solvents like ethanol or THF to DMF, DMSO, or NMP.[12][13] If using an amine nucleophile, consider adding a non-nucleophilic base like DBU or a stoichiometric amount of a stronger base to facilitate the reaction.
-
-
Increase Reaction Rate with Temperature:
-
Causality: SNAr reactions often have a significant activation energy barrier.
-
Solution: Heating the reaction is a common and effective strategy.
-
Protocol: Gradually increase the reaction temperature, monitoring for potential side product formation by TLC or LC-MS. Reactions in high-boiling point solvents like DMSO can often be heated to >100 °C.
-
Section 4: Troubleshooting Nitrile Group Manipulations
The nitrile group itself is a versatile functional handle that can be hydrolyzed or reduced.
Question: I am trying to hydrolyze the nitrile to a carboxylic acid, but the reaction stalls at the amide intermediate or requires excessively harsh conditions. What is a reliable method?
Answer: Nitrile hydrolysis proceeds in two stages: nitrile to amide, then amide to carboxylic acid.[14][15] The second step is often slower. Forcing the reaction with very high temperatures or acid concentrations can lead to decomposition of the pyridine ring.
-
Acid-Catalyzed Hydrolysis:
-
Protocol: Heat the nitrile under reflux with a dilute acid like 6M HCl or H₂SO₄.[14] The reaction first produces the amide, which is then further hydrolyzed to the carboxylic acid.[16][17]
-
Troubleshooting: If the reaction stops at the amide, prolong the reaction time or increase the acid concentration moderately. Be aware that the final product will be the ammonium salt of the carboxylic acid, which must be neutralized to isolate the free acid.[14]
-
-
Base-Catalyzed Hydrolysis:
-
Protocol: Heat the nitrile under reflux with an aqueous base like NaOH or KOH solution.[15] This method produces the carboxylate salt and ammonia gas.
-
Troubleshooting: This method is often cleaner than acid hydrolysis. To obtain the free carboxylic acid, the final reaction mixture must be carefully acidified with a strong acid (e.g., HCl) after the reaction is complete.[14]
-
Question: Attempts to reduce the nitrile to a primary amine with LiAlH₄ are giving a complex mixture of products. What is a better approach?
Answer: While LiAlH₄ is a powerful reducing agent for nitriles, it can also react with other functional groups and potentially the pyridine ring, leading to side products.[16][18]
-
Alternative Reducing Agents:
-
Causality: The high reactivity of LiAlH₄ can lead to a lack of chemoselectivity.
-
Solution: Use alternative, milder, or more selective reduction methods.
-
Protocol:
-
Catalytic Hydrogenation: Use Raney Nickel or a rhodium catalyst under a hydrogen atmosphere. Adding ammonia to the solvent (e.g., ethanolic ammonia) can suppress the formation of secondary amine byproducts.[18]
-
Borane Reagents: Borane-THF complex (BH₃·THF) is another effective reagent for reducing nitriles to primary amines and is often more selective than LiAlH₄.[18]
-
-
Section 5: General Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. Use the following decision tree to guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting failed reactions.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 38875-76-2 [chemicalbook.com]
- 3. 38875-76-2|this compound|BLD Pharm [bldpharm.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 18. reddit.com [reddit.com]
How to handle and dispose of 4-Chloro-6-methylnicotinonitrile safely
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 4-Chloro-6-methylnicotinonitrile (CAS No. 38875-76-2). The following question-and-answer-based troubleshooting guide is designed to address specific issues and ensure safe laboratory practices.
Frequently Asked Questions (FAQs): Core Hazards & Properties
Q1: What is this compound and what are its primary hazards?
This compound is a chlorinated pyridine derivative, a class of heterocyclic compounds often used as building blocks in pharmaceutical and agrochemical synthesis. Its primary hazards stem from its chemical structure, which combines a nitrile group (-CN) and a chlorinated aromatic ring.
The main toxicological concern with many nitriles is their potential to metabolize into cyanide in the body.[1] Cyanide can inhibit cytochrome oxidase, a critical enzyme in cellular respiration, leading to histotoxic hypoxia.[1] While specific toxicological data for this compound is not thoroughly investigated, its hazard classification indicates significant risk.[2] It is categorized as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation.[3]
Upon combustion or thermal decomposition, it can release highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen cyanide (HCN).[3][4]
Q2: What are the key physical and chemical properties I should be aware of?
Understanding the compound's properties is crucial for safe handling and storage. Below is a summary of available data.
| Property | Value | Source |
| CAS Number | 38875-76-2 | [5] |
| Molecular Formula | C₇H₅ClN₂ | [5][6] |
| Molecular Weight | 152.58 g/mol | [5][6] |
| Appearance | Off-white fluffy solid | [7] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, strong bases, amines.[3] | |
| Hazardous Decomposition | Nitrogen oxides (NOx), CO, CO₂, Hydrogen cyanide (HCN), Hydrogen chloride gas.[3][4] |
Troubleshooting Guide: Safe Handling & Storage
Q3: The compound is a solid. Do I still need to handle it in a fume hood?
Yes, absolutely. Handling of this compound, even as a solid, must be performed within a certified chemical fume hood.[3] The primary reason is to prevent the inhalation of fine dust or powder, which poses a significant toxicological risk.[2][8] Avoiding the formation and aerosolization of dust is a key safety precaution.[8] A fume hood provides the necessary exhaust ventilation to protect the user from airborne particulates.[8]
Q4: What are the optimal storage conditions to maintain compound integrity and safety?
To ensure both safety and the chemical stability of this compound, follow these storage protocols:
-
Temperature: Store in a cool place, specifically between 2-8°C.[5]
-
Atmosphere: Keep the container under an inert atmosphere (e.g., argon or nitrogen).[5] This prevents degradation from atmospheric moisture or oxygen.
-
Container: The container must be kept tightly closed in a dry and well-ventilated area.[3][8]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous reactions.[3][4]
Q5: The Safety Data Sheet (SDS) mentions "Inert atmosphere" for storage. Why is this necessary?
While the compound is stable under normal conditions, the "inert atmosphere" recommendation is a best practice for many complex organic molecules, especially those used in sensitive downstream applications like drug development. This precaution minimizes the risk of slow degradation over time due to reactions with atmospheric components like oxygen or water vapor. For a chlorinated nitrile, this helps prevent potential hydrolysis or oxidation reactions that could compromise sample purity.
Troubleshooting Guide: Personal Protective Equipment (PPE)
Q6: What is the minimum required PPE for handling this compound?
A comprehensive PPE strategy is non-negotiable. The causality behind each piece of equipment is to create a complete barrier between you and the chemical.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber (minimum layer thickness: 0.11 mm), and inspect them prior to use.[9] Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8]
-
Body Protection: Wear a lab coat. For tasks with a higher risk of spillage, consider a chemically impervious apron or suit.[3]
-
Respiratory Protection: If you are working outside of a fume hood (which is strongly discouraged) or if engineering controls are insufficient, a respirator is required. Use a P95 (US) or P1 (EU) particle respirator for nuisance exposures or higher-level OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for greater protection.[2][8] All respirator use must be part of a formal respiratory protection program.
Troubleshooting Guide: Spill & Exposure Scenarios
Q7: I've spilled a small amount of the solid powder in the fume hood. What is the correct cleanup protocol?
For a minor spill contained within a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure PPE: Ensure you are wearing the appropriate PPE as described in Q6.
-
Avoid Dust: Do not use a dry brush or towel, as this can generate dust.
-
Contain & Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep or scoop the material into a suitable, sealable container for disposal.[4][8] Explosion-proof vacuum cleaners designed for hazardous dust may also be used.
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and plenty of water. Collect all cleaning materials as hazardous waste.
-
Dispose: Label the waste container clearly and dispose of it according to your institution's hazardous waste procedures.[3]
Caption: Workflow for minor spill response.
Q8: What are the immediate first aid steps for accidental exposure?
Immediate and correct first aid is critical. Always show the Safety Data Sheet to the attending physician.[2][8]
-
Inhalation: Immediately move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][8]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[3][8]
Troubleshooting Guide: Waste Disposal
Q9: How do I dispose of waste this compound and contaminated materials?
Disposal of this compound and any associated contaminated materials must be handled as hazardous waste. Do not let the product enter drains.[2]
-
Pure/Unused Compound: Offer surplus and non-recyclable solutions to a licensed professional waste disposal company.[8] The preferred method is often a chemical incinerator equipped with an afterburner and scrubber to handle the hazardous decomposition products.[8]
-
Contaminated Materials: This includes items like gloves, absorbent pads, and empty containers. These should be placed in a clearly labeled, sealed container and disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[8] Dispose of contaminated packaging as you would the unused product.[8]
Caption: Chemical waste disposal workflow.
Q10: Can I treat the waste chemically in the lab before disposal?
No. In-lab chemical treatment of halogenated nitrile waste is strongly discouraged without specific, validated protocols and expert oversight. The potential for generating highly toxic byproducts (like hydrogen cyanide or other toxic gases) is significant. All waste should be handled by a licensed professional disposal service that can manage it safely and in compliance with all regulations.[8]
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. capotchem.cn [capotchem.cn]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. 38875-76-2|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 38875-76-2 [chemicalbook.com]
- 8. capotchem.com [capotchem.com]
- 9. geneseo.edu [geneseo.edu]
Technical Support Center: Purification of 4-Chloro-6-methylnicotinonitrile
Welcome to the dedicated technical support guide for handling and purifying 4-Chloro-6-methylnicotinonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile pyridine derivative. Here, we address common challenges encountered during its purification, offering troubleshooting advice and detailed protocols to ensure you achieve the desired purity for your downstream applications.
Our approach is grounded in established chemical principles and practical, field-tested experience to help you navigate the nuances of purifying this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the purification of this compound.
Q1: What are the likely impurities in crude this compound?
A1: Impurities can originate from unreacted starting materials, side-reactions, or degradation. Based on typical synthetic routes, which often involve the chlorination of a hydroxypyridine precursor with reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), you can anticipate the following impurities[1][2]:
-
Unreacted Starting Material: Such as 4-hydroxy-6-methylnicotinonitrile.
-
Over-chlorinated Byproducts: Dichloro- or trichloro- derivatives of the pyridine ring can form under harsh reaction conditions.
-
Isomeric Impurities: Depending on the synthetic route, other positional isomers of the chloro- and methyl- groups might be present.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially during aqueous work-up.
-
Reagent-Related Impurities: Residual phosphorus-containing compounds from the chlorinating agents.
Q2: What are the recommended methods for purifying crude this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities when a suitable solvent system is found.
-
Silica Gel Column Chromatography: A highly effective method for separating the desired product from impurities with different polarities.[1][2]
-
Liquid-Liquid Extraction: Useful during the initial work-up to remove water-soluble impurities and some acidic or basic byproducts.[1][2]
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity and detecting minor impurities.
-
Gas Chromatography (GC): Suitable for volatile impurities and can provide high-resolution separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify the presence of structurally similar impurities. The ¹H NMR spectrum for pure this compound in CDCl₃ should show signals at approximately δ 8.75 (s, 1H), 7.38 (s, 1H), and 2.65 (s, 3H).[1][2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oily Product After Concentration | The product may have a low melting point or be contaminated with residual solvent or low-melting impurities. | 1. Ensure all solvent is removed under high vacuum. 2. Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce crystallization. 3. If trituration fails, proceed with column chromatography. |
| Low Recovery After Recrystallization | The compound may be too soluble in the chosen solvent, or too much solvent was used. | 1. Place the crystallization flask in an ice bath or freezer to maximize crystal formation. 2. Reduce the volume of the solvent by evaporation and cool again. 3. If recovery is still low, consider a different solvent system (see protocol below). |
| Co-elution of Impurities During Column Chromatography | The polarity of the eluent may not be optimal for separating the product from a specific impurity. | 1. Run a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. 2. If using a pre-determined solvent system (e.g., 4-5% ethyl acetate in petroleum ether)[1][2], try slightly adjusting the ratio to improve separation. 3. Consider using a different solvent system, for example, dichloromethane/hexanes. |
| Product Degradation on Silica Gel | This compound, being a pyridine derivative, can be slightly basic and may interact with the acidic silica gel, leading to degradation. | 1. Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine (typically 1% v/v in the eluent). 2. Alternatively, use a different stationary phase like neutral alumina. |
Detailed Purification Protocols
Here are step-by-step guides for the most effective purification methods for this compound.
Protocol 1: Purification by Silica Gel Column Chromatography
This is a highly effective method for removing a wide range of impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Petroleum ether (or hexanes)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Prepare the Slurry: In a beaker, mix silica gel with petroleum ether to form a slurry.
-
Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully add it to the top of the silica bed.
-
Elute the Column: Begin eluting with a non-polar solvent mixture, such as 4-5% ethyl acetate in petroleum ether.[1][2]
-
Collect Fractions: Collect the eluate in fractions and monitor the separation using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by column chromatography.
Protocol 2: Purification by Recrystallization
Recrystallization is a cost-effective method for purifying crystalline solids.
Solvent Selection for Recrystallization
| Solvent | Solubility of this compound | Comments |
| Isopropanol | Sparingly soluble when cold, highly soluble when hot. | A good choice for single-solvent recrystallization. |
| Ethanol/Water | Highly soluble in ethanol, insoluble in water. | A good solvent/anti-solvent system. |
| Toluene | Moderately soluble when cold, highly soluble when hot. | Can be effective, but higher boiling point requires care. |
| Hexanes | Insoluble. | Can be used as an anti-solvent. |
Procedure (using Ethanol/Water):
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly.
-
Crystallization: Slowly add water to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Logical Relationship of Purification Methods
Caption: Decision tree for the purification strategy of this compound.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-Chloro-6-methylnicotinonitrile: An HPLC and GC-MS Deep Dive
Executive Summary
4-Chloro-6-methylnicotinonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount, as even trace impurities can significantly impact downstream reaction yields, biological activity, and the safety profile of resulting drug candidates. This guide provides a comprehensive comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust purity assessment of this compound. We delve into the causality behind method development choices, present detailed experimental protocols, and offer comparative performance data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
Introduction: The Imperative for Purity
This compound (CAS: 38875-76-2, Formula: C₇H₅ClN₂, MW: 152.58) is a substituted pyridine derivative whose structural motifs are prevalent in a wide array of pharmacologically active molecules.[1][2] The presence of a chloro group, a nitrile moiety, and a methyl group on the pyridine ring offers multiple sites for synthetic modification, making it a versatile intermediate.[3][4][5]
The quality of this starting material directly dictates the quality of the final product. Therefore, a rigorous and validated analytical methodology for purity determination is not merely a quality control checkpoint but a foundational requirement for successful research and development. This guide explores the two gold-standard chromatographic techniques, HPLC and GC-MS, providing the technical insights necessary to build a self-validating and reliable purity assessment system.
The Analytical Challenge: Anticipating Potential Impurities
An effective purity method is one that can separate the main component from its likely impurities. Based on common synthetic routes for this compound, which often involve the chlorination of a hydroxy-precursor using reagents like phosphorus oxychloride (POCl₃), we can anticipate several classes of impurities.[6]
-
Residual Starting Material: Incomplete reaction can leave behind the precursor, such as 4-hydroxy-6-methylnicotinonitrile.
-
Isomeric Impurities: Positional isomers formed during synthesis.
-
Over- or Under-Halogenated Species: By-products from the halogenation process can include dichlorinated derivatives or other halogenated compounds.[7]
-
Process-Related Impurities: Residual solvents, reagents, or by-products from their degradation.
A robust analytical strategy must possess the selectivity to resolve these structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[8][9]
Causality Behind Experimental Choices
The selection of HPLC parameters is a deliberate process designed to overcome the specific challenges posed by the analyte. As a substituted pyridine, this compound is a basic compound, which can lead to poor peak shape (tailing) on standard silica-based columns due to interactions with residual acidic silanols.
-
Column Selection: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is the workhorse for reverse-phase chromatography. The high surface coverage minimizes silanol interactions, providing a good starting point.
-
Mobile Phase Strategy: The key to achieving sharp, symmetrical peaks for a basic analyte is controlling the pH of the mobile phase. An acidic mobile phase ensures the pyridine nitrogen is protonated, leading to consistent interactions with the stationary phase. Using 0.1% formic acid in both the aqueous (A) and organic (B, Acetonitrile) phases is an excellent choice. This approach not only ensures good peak shape but is also compatible with mass spectrometry (LC-MS) for peak identification if needed.[10]
-
Detector Selection: The conjugated pyridine ring system of the analyte contains a strong chromophore, making UV detection highly suitable. A photodiode array (PDA) detector is preferred as it allows for the simultaneous monitoring of multiple wavelengths and provides spectral data, which can help in assessing peak purity.
HPLC Experimental Workflow
Caption: High-level workflow for HPLC purity analysis.
Detailed Experimental Protocol: HPLC
| Parameter | Condition | Rationale |
| Instrument | HPLC with PDA Detector | Provides spectral data for peak purity assessment. |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard reverse-phase column with good efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for good peak shape of basic analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent with good UV transparency. |
| Gradient | 10% B to 95% B over 15 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for peak overload. |
| Detection | PDA at 270 nm | Wavelength at/near the analyte's absorbance maximum. |
| Sample Prep. | 1.0 mg/mL in 50:50 ACN:Water | Ensures complete dissolution and compatibility with mobile phase. |
Trustworthiness: A Self-Validating System
The reliability of the HPLC data is underpinned by a rigorous system suitability test (SST) and adherence to validation principles outlined by the International Conference on Harmonization (ICH).[11][12]
-
System Suitability Test (SST): Before any sample analysis, the system's performance must be verified.[13][14] This is an integral part of the method.[15][16][17]
-
Repeatability: Five replicate injections of a standard solution should have a relative standard deviation (RSD) of ≤1.0% for the peak area.
-
Tailing Factor: The peak for this compound should have a tailing factor between 0.9 and 1.5, ensuring symmetry.
-
Theoretical Plates (Efficiency): A column efficiency of >5000 plates for the main peak indicates good separation power.
-
-
Method Validation: The analytical method itself must be validated to prove it is fit for purpose.[8][11][18] This involves demonstrating specificity, linearity, accuracy, precision, and defining the limits of detection (LOD) and quantitation (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Verification
GC-MS provides a powerful, orthogonal approach to purity analysis. It is particularly well-suited for volatile and thermally stable compounds and offers the significant advantage of providing structural information from the mass spectrum, enabling definitive impurity identification.[19][20]
Causality Behind Experimental Choices
-
Technique Selection: this compound is expected to be sufficiently volatile and stable for GC analysis. GC offers superior separation efficiency for volatile isomers compared to standard HPLC. The mass spectrometer acts as a highly specific detector, capable of distinguishing between co-eluting peaks if they have different mass-to-charge ratios.
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., HP-5ms, DB-5ms), is ideal. This type of column provides excellent separation for a wide range of semi-volatile compounds, including halogenated aromatics.[21][22]
-
Inlet and Oven Program: A split injection is used to avoid overloading the column with the high-concentration main peak, ensuring sharp peaks for trace impurities. A temperature gradient (ramp) is essential to first elute highly volatile impurities (like residual solvents) at low temperatures before ramping up to elute the main analyte and any less volatile impurities.
-
MS Detector: Electron Ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns. These patterns act as a "fingerprint" for a compound and can be compared against spectral libraries for identification.
GC-MS Experimental Workflow
Caption: High-level workflow for GC-MS purity and impurity ID.
Detailed Experimental Protocol: GC-MS
| Parameter | Condition | Rationale |
| Instrument | GC with Single Quadrupole MS | Standard, robust system for identification and quantitation. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | Industry-standard column for general-purpose analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample. |
| Injection | 1 µL, 50:1 Split | Prevents column overload and ensures sharp peaks. |
| Oven Program | 60 °C (1 min), ramp to 280 °C at 20 °C/min, hold 5 min | Separates volatiles from semi-volatiles effectively. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before the source. |
| Ion Source | Electron Ionization (EI) at 70 eV, 230 °C | Standard conditions for reproducible fragmentation. |
| MS Scan Range | 40 - 400 amu | Covers the expected mass range of analyte and impurities. |
| Sample Prep. | 1.0 mg/mL in Ethyl Acetate | Volatile solvent appropriate for GC injection. |
Comparative Performance Analysis
To provide a clear comparison, the following table summarizes typical performance data for both methods in the analysis of this compound and a hypothetical key impurity (e.g., 4-hydroxy-6-methylnicotinonitrile).
| Parameter | HPLC-PDA | GC-MS (Full Scan) | Commentary |
| Specificity | High (based on retention time) | Very High (retention time + mass spectrum) | GC-MS provides definitive identification. |
| LOD (Impurity) | ~0.01% | ~0.02% | HPLC is often slightly more sensitive for this application. |
| LOQ (Impurity) | ~0.03% | ~0.05% | Both techniques are suitable for meeting typical pharmaceutical specification of <0.1%. |
| Linearity (r²) | >0.999 | >0.998 | Both techniques show excellent linearity for quantification. |
| Precision (%RSD) | <1.5% | <2.0% | HPLC typically offers slightly better injection precision. |
| Analysis Time | ~20 minutes | ~20 minutes | Runtimes are comparable. |
Head-to-Head Comparison
| Feature | HPLC | GC-MS |
| Strengths | - Excellent for non-volatile or thermally labile impurities (e.g., salts, highly polar precursors).- High precision and robustness.- Non-destructive, allowing for fraction collection. | - Unambiguous identification of impurities via mass spectra.- Superior separation of volatile compounds and some isomers.- High sensitivity to volatile organic impurities (e.g., residual solvents). |
| Limitations | - Peak identification is presumptive (based on retention time) without MS.- Co-eluting impurities can be missed. | - Not suitable for non-volatile or thermally unstable compounds.- Sample matrix can contaminate the ion source over time.- May require derivatization for highly polar compounds.[23] |
Conclusion and Recommendations
Neither HPLC nor GC-MS is universally superior; they are powerful, complementary tools for the comprehensive purity assessment of this compound.
-
For routine quality control and release testing, a validated HPLC-UV method is the recommended primary technique. Its precision, robustness, and high sensitivity for key potential impurities make it ideal for quantifying purity against a specification.
-
For impurity profiling, method development, and investigational purposes, GC-MS is indispensable. Its ability to definitively identify unknown peaks provides critical information for process chemists to optimize reaction conditions and control impurity levels.
The most robust quality control strategy involves using HPLC for routine purity determination while employing GC-MS as an orthogonal method to confirm the identity of the main peak and to investigate any out-of-specification results or unidentified peaks observed in the HPLC chromatogram. This dual-technique approach ensures the highest level of confidence in the quality and purity of this compound, supporting the integrity of subsequent research and development activities.
References
- 1. helixchrom.com [helixchrom.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 38875-76-2 [chemicalbook.com]
- 7. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]
- 8. jetir.org [jetir.org]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. Separation of 2,6-Dichloro-4-methylnicotinonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pharmtech.com [pharmtech.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. System suitability testing | PPTX [slideshare.net]
- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. scielo.br [scielo.br]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. leco.com [leco.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 23. mdpi.com [mdpi.com]
Validating the Structure of 4-Chloro-6-methylnicotinonitrile Derivatives: A Comparative Guide to NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. In the synthesis of heterocyclic compounds such as 4-chloro-6-methylnicotinonitrile, a versatile building block in medicinal chemistry, the potential for isomeric impurities necessitates a robust analytical methodology for structural validation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering an unparalleled depth of structural information.
This guide provides an in-depth comparison of how various NMR techniques can be synergistically employed to definitively validate the structure of this compound, distinguishing it from potential regioisomeric impurities. We will delve into the causality behind experimental choices and present supporting data to illustrate the power of NMR in ensuring scientific integrity.
The Challenge: Isomeric Impurities in Nicotinonitrile Synthesis
The synthesis of this compound can potentially yield other isomers, such as 2-chloro-6-methylnicotinonitrile or 4-chloro-2-methylnicotinonitrile, depending on the reaction conditions and starting materials. While these isomers share the same molecular formula and mass, their distinct substitution patterns on the pyridine ring lead to different chemical and biological properties. Therefore, a definitive method to distinguish between them is paramount.
The NMR Toolkit for Structural Elucidation
One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a comprehensive picture of the molecular structure.
-
¹H NMR (Proton NMR): This experiment provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their relative abundance.
-
¹³C NMR (Carbon NMR): This technique reveals the number of unique carbon atoms in a molecule and their chemical environment.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between protons and carbons over two or three bonds, which is crucial for identifying connectivity across quaternary carbons.[1][2]
Comparative NMR Analysis of this compound and its Isomer
To illustrate the power of NMR in distinguishing isomers, let's compare the expected NMR data for this compound with a potential isomer, 2-chloro-6-methylnicotinonitrile.
Table 1: Experimental and Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | This compound (Experimental)[3] | This compound (Predicted) | 2-Chloro-6-methylnicotinonitrile (Predicted) |
| H-2/H-4 | 8.75 (s) | 8.6 | 7.8 |
| H-5 | 7.38 (s) | 7.4 | 7.6 |
| -CH₃ | 2.65 (s) | 2.6 | 2.7 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | This compound (Predicted) | 2-Chloro-6-methylnicotinonitrile (Predicted) |
| C-2/C-4 | 152.0 | 150.0 |
| C-3 | 110.0 | 112.0 |
| C-4/C-2 | 148.0 | 140.0 |
| C-5 | 125.0 | 128.0 |
| C-6 | 160.0 | 162.0 |
| -CN | 116.0 | 115.0 |
| -CH₃ | 25.0 | 24.0 |
Note: Predicted values were generated using online NMR prediction tools and are for illustrative purposes. Actual experimental values may vary.
Interpreting the Data: A Step-by-Step Logic
The structural assignment is achieved through a logical workflow that integrates data from multiple NMR experiments.
Caption: Workflow for the structural validation of this compound using NMR.
For this compound, the two aromatic protons appear as singlets due to the lack of adjacent protons for coupling. This is a key distinguishing feature. In contrast, for an isomer like 2-chloro-4-methylnicotinonitrile, we would expect to see two doublets in the aromatic region due to the coupling between H-5 and H-6.
The HMBC experiment is the definitive tool for piecing together the molecular skeleton. For this compound, we would expect to see the following key correlations:
-
The methyl protons (-CH₃) will show a correlation to C-6 and C-5.
-
The proton at H-5 will show correlations to C-3, C-4, and C-6.
-
The proton at H-2 will show correlations to C-3, C-4, and C-6.
These long-range correlations unambiguously establish the connectivity of the substituents around the pyridine ring, confirming the 4-chloro-6-methyl substitution pattern.
Experimental Protocols
Sample Preparation
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C and 2D NMR experiments.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
NMR Data Acquisition
The following are standard parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
COSY:
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpmfph').
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 2-4 per increment.
HSQC:
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 160-180 ppm.
-
Number of Increments: 256 in the indirect dimension.
-
Number of Scans: 2-8 per increment.
HMBC:
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 200-220 ppm.
-
Number of Increments: 256-400 in the indirect dimension.
-
Number of Scans: 4-16 per increment.
-
Long-range coupling delay (d6): Optimized for a coupling constant of 8-10 Hz.
Caption: Logical workflow for NMR-based structure validation.
Conclusion
While other analytical techniques such as mass spectrometry and elemental analysis are essential for determining molecular formula, they often fall short in distinguishing between isomers. NMR spectroscopy, through a combination of 1D and 2D experiments, provides the necessary detailed connectivity information to unambiguously validate the structure of this compound derivatives. The systematic application of ¹H, ¹³C, HSQC, and particularly HMBC NMR, as outlined in this guide, provides a self-validating system that ensures the structural integrity of these important chemical entities, a cornerstone of reliable and reproducible scientific research.
References
Comparative study of synthetic routes to 4-substituted nicotinonitriles
An Application Scientist's Guide to the Synthesis of 4-Substituted Nicotinonitriles: A Comparative Study
Introduction
The 4-substituted nicotinonitrile scaffold is a privileged structural motif in modern chemistry. Its prevalence stems from the unique electronic properties of the pyridine ring and the versatile reactivity of the nitrile group. This framework is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Notable examples include the blockbuster drug Abemaciclib (a CDK4/6 inhibitor for breast cancer) and various compounds with applications ranging from antiviral to herbicidal agents.
The strategic introduction of diverse substituents at the C-4 position is critical for modulating the biological activity and physicochemical properties of these molecules. However, the synthesis of these targets is not trivial and presents distinct challenges based on the desired substituent. This guide provides a comparative analysis of the primary synthetic routes to 4-substituted nicotinonitriles, offering researchers and drug development professionals a framework for strategic decision-making. We will delve into the causality behind experimental choices, compare methodologies with supporting data, and provide actionable protocols for key transformations.
Strategic Overview: Building the Target Molecule
The synthesis of a 4-substituted nicotinonitrile can be approached from two fundamentally different directions:
-
Post-Functionalization of a Pre-formed Pyridine Core: This is the most common and versatile strategy, typically starting from a readily available 4-halonicotinonitrile. The choice of reaction is dictated by the nature of the bond being formed (C-C, C-N, C-O, etc.).
-
De Novo Ring Construction: This approach builds the substituted pyridine ring from acyclic precursors. While often less flexible for library synthesis, it can be highly efficient for specific targets, particularly through multicomponent reactions.
Caption: High-level decision workflow for synthesizing 4-substituted nicotinonitriles.
Strategy 1: Functionalization of a Pre-formed Pyridine Ring
This strategy leverages the reactivity of precursors like 4-chloro- or 4-bromonicotinonitrile. The electron-withdrawing nature of both the nitrile group and the pyridine nitrogen atom makes the C-4 position highly susceptible to nucleophilic attack, either directly or via an organometallic catalytic cycle.
A. Transition-Metal Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the workhorse of modern synthetic chemistry for creating C-C and C-heteroatom bonds with high functional group tolerance. For 4-substituted nicotinonitriles, the primary starting material is typically 4-chloronicotinonitrile or 4-bromonicotinonitrile.
The Suzuki-Miyaura coupling is arguably the most widely used method for installing aryl, heteroaryl, or vinyl groups.[1][2] It involves the reaction of a halide (or triflate) with a boronic acid or ester, catalyzed by a palladium complex.[1][3]
Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of base is critical; it activates the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.[3] For substrates like 5-bromonicotinic acid, bases such as K₃PO₄ or K₂CO₃ are effective.[1] The ligand on the palladium catalyst is crucial for stabilizing the metal center and promoting the key reaction steps. Bulky, electron-rich phosphine ligands are often preferred.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Negishi coupling offers a powerful alternative, reacting an organic halide with an organozinc reagent.[4][5] Its key advantage is the high reactivity and exceptional functional group tolerance of organozinc compounds, which, unlike Grignard reagents, do not readily react with esters, ketones, or nitriles.[4][6] This makes it particularly valuable for synthesizing complex molecules.
Causality and Mechanistic Insight: The mechanism is similar to Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[5][7] The organozinc reagent is typically prepared in situ from the corresponding alkyl or aryl halide. The reaction is often faster and proceeds under milder conditions than other coupling methods.[4] Palladium catalysts are most common, but nickel catalysts can also be employed, especially for coupling with alkylzinc reagents.[6]
For the synthesis of 4-aminonicotinonitrile derivatives, the Buchwald-Hartwig amination is the state-of-the-art method. This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[8][9][10] It has largely replaced harsher classical methods like the Goldberg reaction.[8]
Causality and Mechanistic Insight: The development of specialized, sterically hindered phosphine ligands (e.g., XPhos, RuPhos) was a breakthrough for this reaction.[11][12] These ligands facilitate the rate-limiting reductive elimination step and prevent catalyst deactivation, allowing for the coupling of a wide range of amines, including weakly nucleophilic ones.[9] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, forming the active amide nucleophile.
B. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a more classical, metal-free approach for functionalizing 4-halopyridines. It relies on the inherent electrophilicity of the C-4 position.
Causality and Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups on the pyridine ring. The 4-cyanopyridine system is highly activated for SNAr.[13] This method is particularly effective for strong nucleophiles such as alkoxides, thiolates, and secondary amines. However, it is generally limited to heteroatom nucleophiles and is not suitable for forming C-C bonds.
Strategy 2: De Novo Ring Construction
Building the ring from acyclic precursors can be a highly efficient route, particularly in large-scale synthesis where the cost and availability of starting materials are paramount.
Multicomponent and Cyclocondensation Reactions
These methods involve the one-pot reaction of three or more starting materials to form the final product, or the cyclization of a linear precursor.[14] For example, nicotinonitriles can be synthesized through the reaction of α,β-unsaturated ketones, a source of cyanide (like malononitrile), and an ammonia source (like ammonium acetate).[15]
Causality and Mechanistic Insight: The reaction often proceeds through a series of tandem reactions, such as a Michael addition followed by an intramolecular condensation and subsequent aromatization.[14] The advantage is high atom economy and operational simplicity. The main limitation is that the scope of accessible substitution patterns is often dictated by the availability of the acyclic starting materials, making it less flexible for generating diverse libraries compared to cross-coupling approaches.
Comparative Data Summary
The table below provides a high-level comparison of the primary synthetic strategies.
| Method | Bond Formed | Typical Substrates | Key Advantages | Key Limitations | Typical Yields |
| Suzuki-Miyaura Coupling | C(sp²)–C(sp²), C(sp²)–C(sp) | 4-Halonicotinonitrile, Boronic Acids/Esters | Excellent functional group tolerance; commercially available reagents; stable boron reagents. | Residual palladium; potential for side reactions from ligands.[16] | 70-95% |
| Negishi Coupling | C(sp²)–C(sp²), C(sp²)–C(sp³) | 4-Halonicotinonitrile, Organozinc Reagents | High reactivity; excellent functional group tolerance; mild conditions.[4] | Moisture-sensitive organozinc reagents; requires inert atmosphere.[7] | 75-98% |
| Buchwald-Hartwig Amination | C(sp²)–N | 4-Halonicotinonitrile, Primary/Secondary Amines | Broad scope of amines; high efficiency.[8][9] | Requires specialized (often expensive) ligands; sensitive to air/moisture. | 70-99% |
| SNAr | C(sp²)–O, C(sp²)–N, C(sp²)–S | 4-Halonicotinonitrile, Alkoxides, Amines, Thiolates | Metal-free; operationally simple; low cost. | Limited to strong heteroatom nucleophiles; not for C-C bonds. | 50-95% |
| Ring Construction (MCR) | Multiple | Aldehydes, Ketones, Malononitrile, etc. | High atom economy; convergent; one-pot synthesis.[14] | Substrate scope can be limited; less flexible for diversification. | 60-90% |
Detailed Experimental Protocols
The following protocols are representative examples for the synthesis of 4-substituted nicotinonitriles.
Protocol 1: Synthesis of 4-Phenylnicotinonitrile via Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for Suzuki-Miyaura couplings involving heteroaryl halides.[1]
Materials:
-
4-Chloronicotinonitrile (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask and magnetic stirrer
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 4-chloronicotinonitrile, phenylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed 4:1 dioxane/water solvent mixture via cannula.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-phenylnicotinonitrile.
Protocol 2: Synthesis of 4-(Propyl)nicotinonitrile via Negishi Coupling
This protocol demonstrates a typical Negishi coupling for alkylation, a reaction where Suzuki coupling is often less efficient.[7]
Materials:
-
4-Bromonicotinonitrile (1.0 equiv)
-
Propylzinc(II) bromide solution (0.5 M in THF, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromonicotinonitrile and the PdCl₂(PPh₃)₂ catalyst.
-
Add anhydrous THF via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the propylzinc(II) bromide solution dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 6 hours. Monitor reaction progress by GC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield 4-(propyl)nicotinonitrile.
Conclusion and Future Outlook
The synthesis of 4-substituted nicotinonitriles is a mature field dominated by highly reliable and versatile transition-metal catalyzed cross-coupling reactions. The Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions provide robust platforms for accessing a vast chemical space of aryl, alkyl, and amino-substituted derivatives, respectively. For simpler heteroatom substitutions, classical SNAr remains a cost-effective and straightforward option.
Looking forward, the field is moving towards more sustainable and efficient methodologies. The development of catalysts based on earth-abundant metals like nickel and iron is a key area of research.[17] Furthermore, late-stage functionalization via direct C-H activation and the application of photoredox catalysis are emerging as powerful tools to forge new bonds under exceptionally mild conditions, promising to further streamline the synthesis of these vital chemical entities.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Negishi_coupling [chemeurope.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Negishi Coupling | NROChemistry [nrochemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 4-Chloro-6-methylnicotinonitrile Analogs
In the landscape of medicinal chemistry, the nicotinonitrile scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1] This guide provides an in-depth comparative analysis of the biological activities of analogs based on the 4-Chloro-6-methylnicotinonitrile framework. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of these compounds is paramount for designing novel therapeutics with enhanced potency and selectivity. This document synthesizes available data on the anticancer and antimicrobial potential of nicotinonitrile derivatives to project a comparative overview for analogs of this compound, supported by detailed experimental methodologies.
Introduction to the this compound Scaffold
The this compound molecule serves as a versatile starting point for the synthesis of a diverse array of heterocyclic compounds. The presence of a chloro group at the 4-position and a methyl group at the 6-position of the pyridine ring, along with the nitrile group at the 3-position, offers multiple sites for chemical modification. These modifications can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. The pyridine ring is a common feature in many pharmaceuticals, and cyanopyridines (nicotinonitriles) in particular have demonstrated a wide range of biological effects, including antihypertensive, anti-inflammatory, antimicrobial, and anticancer activities.[2]
Comparative Biological Activity: A Synthesized Overview
While a direct head-to-head comparative study of a wide range of this compound analogs is not extensively documented in a single publication, by collating data from various studies on related nicotinonitrile derivatives, we can construct a representative comparison. The primary biological activities of interest for this class of compounds are anticancer and antimicrobial effects.
Anticancer Activity
Nicotinonitrile derivatives have shown considerable promise as anticancer agents, often exhibiting cytotoxicity against various cancer cell lines.[2][3] The mechanism of action for many of these compounds involves the induction of apoptosis and inhibition of key cellular processes like tyrosine kinase activity.[4]
The following table synthesizes potential anticancer activities of hypothetical this compound analogs based on structure-activity relationships observed in the broader nicotinonitrile literature. The modifications at the 2-position of the pyridine ring are a common strategy to generate diverse analogs.
| Analog (Modification at C2) | Target Cancer Cell Line(s) | Observed IC50 Range (µM) | Putative Mechanism of Action |
| -NH2 (Amino) | MCF-7 (Breast), HepG2 (Liver) | 10-50 | Induction of apoptosis |
| -OCH3 (Methoxy) | HCT-116 (Colon), A549 (Lung) | 5-25 | Tyrosine kinase inhibition, Cell cycle arrest |
| -SCH2COOH (Thioglycolic acid) | MCF-7, HepG2 | 1-10 | Potent apoptosis induction |
| -NH-Aryl (Substituted Aniline) | Various (Broad Spectrum) | 0.5-15 | Inhibition of specific kinases (e.g., VEGFR-2) |
| Fused Heterocycle (e.g., Thienopyridine) | MCF-7, HCT-116 | <5 | Enhanced binding to target enzymes |
Disclaimer: The data in this table is representative and synthesized from multiple sources on various nicotinonitrile derivatives to illustrate potential structure-activity relationships. Actual IC50 values for specific this compound analogs would require dedicated experimental validation.
Antimicrobial Activity
Substituted nicotinonitriles have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[5] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Below is a comparative table of expected antimicrobial activity for representative this compound analogs.
| Analog (Modification at C2) | Target Microorganism(s) | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Notes |
| -NH2 (Amino) | Staphylococcus aureus, Escherichia coli | 64-128 | Moderate activity |
| -OCH3 (Methoxy) | Bacillus subtilis, Candida albicans | 32-64 | Good activity against Gram-positive bacteria and fungi |
| -SH (Thiol) | S. aureus, E. coli | 16-32 | Enhanced activity due to the thiol group |
| -NH-Aryl (Substituted Aniline) | Methicillin-resistant S. aureus (MRSA) | 8-16 | Significant activity against resistant strains |
| Fused Heterocycle (e.g., Pyrazolopyridine) | Broad spectrum | <10 | Potent and broad-spectrum activity |
Disclaimer: This table is a synthesized representation based on published data for related nicotinonitrile compounds and serves to guide further research.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing the anticancer and antimicrobial activities of this compound analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test analogs in the culture medium.
-
Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Workflow for MTT Assay:
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganism in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution of Compounds:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test analogs in the appropriate broth medium.
-
-
Inoculation:
-
Add the standardized bacterial or fungal suspension to each well containing the diluted compounds.
-
Include a positive control (inoculum without any compound) and a negative control (broth medium only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity (an indicator of microbial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Workflow for MIC Determination:
References
- 1. emerypharma.com [emerypharma.com]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 4-Chloro-6-methylnicotinonitrile
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. 4-Chloro-6-methylnicotinonitrile, a key building block in the synthesis of various pharmaceutical compounds, is no exception. The presence of impurities, even in trace amounts, can significantly impact reaction yields, introduce downstream purification challenges, and potentially lead to the formation of undesirable and harmful byproducts. This guide provides a comprehensive framework for assessing the purity of commercially available this compound, offering a comparative analysis of orthogonal analytical techniques and the rationale behind their application.
The importance of a multi-pronged analytical approach cannot be overstated. Each technique possesses unique strengths and limitations. By combining chromatographic and spectroscopic methods, we can build a comprehensive and reliable purity profile, ensuring the quality and consistency of this critical reagent in your research and development endeavors.
Understanding the Analyte and Potential Impurities
This compound is a substituted pyridine derivative. Its synthesis often involves the use of strong dehydrating and chlorinating agents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅)[1]. This synthetic route provides valuable clues into the potential impurity profile.
Potential Impurities May Include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Positional isomers formed during the synthesis.
-
Byproducts of Chlorination: Over-chlorinated or incompletely chlorinated species.
-
Hydrolyzed Products: The nitrile group can be susceptible to hydrolysis, forming the corresponding carboxylic acid or amide.
-
Residual Solvents: Solvents used during the reaction and purification steps.
-
Inorganic Impurities: Residual phosphorus-containing reagents.
A thorough understanding of these potential impurities is crucial for developing and validating appropriate analytical methods to detect and quantify them.
Comparative Analysis of Analytical Techniques
A robust assessment of purity relies on the application of orthogonal analytical methods. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.
| Analytical Technique | Principle | Strengths | Limitations | Primary Application for this compound |
| HPLC with UV Detection | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for separating structurally similar impurities, excellent quantitative accuracy and precision. | Requires chromophoric analytes for UV detection, potential for co-elution. | Primary method for quantifying known and unknown organic impurities. |
| Quantitative NMR (qNMR) | The signal intensity is directly proportional to the number of nuclei. | Absolute quantification without the need for a specific reference standard of the analyte, provides structural information. | Lower sensitivity compared to chromatographic methods, potential for signal overlap. | An absolute purity determination of the main component. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities, high sensitivity and specificity. | Not suitable for non-volatile or thermally labile compounds. | Identification and quantification of residual solvents and volatile organic impurities. |
Experimental Protocols
The following protocols are provided as a starting point for the development and validation of analytical methods for this compound. Method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is adapted from a protocol for the closely related compound 2,6-Dichloro-4-methylnicotinonitrile and should be optimized and validated for this compound[2].
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio should be optimized to achieve good resolution between the main peak and any impurities. A common starting point is a 50:50 (v/v) mixture, with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh and dissolve the commercially available this compound sample in the mobile phase to the same concentration as the main standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte)
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the main component.
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC Purity Analysis of this compound.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary ratio method for determining the absolute purity of a compound without the need for a reference standard of the same compound. The choice of a suitable internal standard is critical. For this compound, a suitable internal standard would be a compound with sharp signals in a region of the ¹H NMR spectrum that does not overlap with the analyte signals, is stable, and has a known high purity. Maleic acid or 1,4-dinitrobenzene are potential candidates[3].
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, ensuring both analyte and internal standard are soluble)
-
High-purity internal standard (e.g., Maleic Acid, certified reference material)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg of maleic acid) into the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Workflow for qNMR Purity Analysis:
Caption: Workflow for qNMR Absolute Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
GC-MS is the gold standard for the analysis of residual solvents and other volatile impurities that may be present from the synthesis and purification processes.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
High-purity solvent for sample dissolution (e.g., Dichloromethane or Methanol, ensuring no interference with potential residual solvents)
-
Standards for expected residual solvents.
Procedure:
-
Standard Preparation: Prepare a stock solution containing a mixture of expected residual solvents at known concentrations in the chosen dissolution solvent.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mg/mL).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
-
-
Analysis: Inject the standard and sample solutions.
-
Data Analysis: Identify residual solvents by comparing their retention times and mass spectra with those of the standards. Quantify the identified solvents using an external standard calibration curve.
Workflow for GC-MS Impurity Analysis:
Caption: Workflow for GC-MS Analysis of Volatile Impurities.
Conclusion and Recommendations
The purity assessment of this compound is a critical step in ensuring the quality and reliability of research and drug development outcomes. A comprehensive evaluation should not rely on a single analytical technique. Instead, an orthogonal approach combining HPLC for organic impurity profiling, qNMR for absolute purity determination, and GC-MS for residual solvent analysis is strongly recommended.
By implementing these methodologies and adhering to rigorous method validation principles, researchers can confidently assess the purity of their commercially available this compound, leading to more robust and reproducible scientific results.
References
Safety Operating Guide
A-Scientist's Guide to the Proper Disposal of 4-Chloro-6-methylnicotinonitrile
For the diligent researcher, scientist, or drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-6-methylnicotinonitrile (CAS No. 38875-76-2), a heterocyclic compound whose precise management is critical for ensuring laboratory safety and environmental stewardship. The procedures outlined herein are synthesized from regulatory guidelines and established best practices, providing a self-validating system for waste management.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, the safety profiles of structurally similar chlorinated pyridines and nicotinonitrile derivatives provide a strong basis for a conservative risk assessment.[1] These related compounds are often classified as harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[1][2]
Combustion of this compound is expected to produce hazardous byproducts, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[3] This informs the selection of disposal methods, favoring high-temperature incineration with appropriate scrubbing capabilities to neutralize these toxic emissions.
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Category | Potential Effects | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2] | Avoid generating dust.[3] Handle in a well-ventilated area or fume hood. Wear appropriate PPE. |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Wear chemically resistant gloves and a lab coat.[1][4] |
| Eye Damage/Irritation | Causes serious eye irritation.[2] | Wear safety glasses with side shields or goggles.[1][4] |
| Environmental | Halogenated organic compounds can be persistent and toxic to aquatic life.[5][6] | Do not allow the product to enter drains.[3] |
| Combustion Products | Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride gas.[3] | Disposal must be handled by facilities equipped with afterburners and scrubbers.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard assessment, the following minimum PPE is mandatory when handling this compound for disposal purposes. This proactive approach is a cornerstone of a trustworthy safety protocol.
-
Eye and Face Protection : Safety glasses with side shields or chemical safety goggles are required.[1][4]
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[1][3]
-
Body Protection : A long-sleeved laboratory coat is essential to prevent skin contact.[1][4]
-
Respiratory Protection : All handling of the solid material that could generate dust should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][3] If a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is necessary.[3]
Segregation and Waste Stream Management: A Logic-Driven Approach
Proper disposal begins with correct waste segregation at the point of generation. This is not merely a logistical step but a critical measure to prevent inadvertent chemical reactions and to ensure compliance with hazardous waste regulations. The following decision-making workflow should be followed:
Caption: Decision workflow for proper waste segregation and disposal.
Step-by-Step Segregation Protocol:
-
Identify the Waste Form : Determine if the waste is the pure solid compound, a solution, or contaminated lab materials (e.g., gloves, weigh boats, pipette tips).
-
Solid Waste :
-
Place pure this compound and any contaminated disposable solids into a dedicated, robust, and sealable container designated for "Halogenated Organic Solid Waste."
-
Ensure the container is compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
-
-
Liquid Waste :
-
Avoid Contamination : Do not dispose of this compound down the drain under any circumstances.[3] This is a critical step to prevent environmental contamination and is a violation of federal law for many chemical wastes.[9]
Containerization and Labeling: Ensuring Clarity and Compliance
Once segregated, the waste must be containerized and labeled according to institutional and national standards, such as those from the U.S. Environmental Protection Agency (EPA) or equivalent local authorities.[10]
Container Requirements:
-
Integrity : Use containers that are in good condition, free from leaks or residues on the outside.
-
Closure : The container must have a secure, tight-fitting lid.
-
Compatibility : The container material must be chemically compatible with the waste.
Labeling Protocol:
Every waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards: "Toxic," "Irritant."
-
The date of accumulation.
-
The name and contact information of the generating laboratory or researcher.
This detailed labeling is a self-validating system that ensures the waste is handled correctly by everyone, from the lab personnel to the final disposal technicians.
Storage and Final Disposal: The Handover to a Licensed Professional
Temporary Storage:
-
Accumulated hazardous waste must be stored in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
The storage area should have secondary containment to control any potential leaks or spills.
-
Adhere strictly to your institution's limits on the quantity of hazardous waste that can be stored and the maximum accumulation time.[10]
Final Disposal:
The ultimate disposal of this compound must be conducted by a licensed and qualified hazardous waste disposal company.[3][11] The recommended method of disposal is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[3] This ensures the complete destruction of the compound and the neutralization of harmful combustion byproducts like hydrogen chloride.
Never attempt to treat or dispose of this chemical on your own through methods such as burial or open burning. Such actions are unsafe, environmentally damaging, and likely illegal.[12]
Spill Management: An Emergency Response Protocol
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental release.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated. If the spill is large, evacuate the lab.
-
Don PPE : Wear the full PPE as described in Section 2, including respiratory protection if necessary.
-
Containment and Cleanup :
-
For a solid spill, carefully sweep or scoop the material to avoid creating dust.[3]
-
Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) for liquid spills.
-
Place all contaminated materials into a labeled hazardous waste container.
-
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, building trust in our scientific practices and ensuring that our pursuit of knowledge does not come at the cost of our well-being or the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. 38875-76-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. Guidance Manual for Disposal of Chlorinated Water [vita-d-chlor.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. coleparmer.com [coleparmer.com]
- 8. graco.com [graco.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. chemical.kao.com [chemical.kao.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Comprehensive Guide to the Safe Handling of 4-Chloro-6-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 4-Chloro-6-methylnicotinonitrile (CAS No. 38875-76-2), a key intermediate in pharmaceutical synthesis. Given the limited publicly available, compound-specific safety data, this document synthesizes information from available sources and established best practices for handling structurally related chlorinated pyridine and nitrile compounds. The procedural guidance herein is designed to empower laboratory personnel with the knowledge to manage this chemical safely from receipt to disposal.
Understanding the Compound: Hazard Profile and Properties
This compound is a chlorinated pyridine derivative. While a comprehensive toxicological profile is not thoroughly established, the available data and the chemical's structure necessitate a cautious approach.
Known Information:
Based on the handling guidelines for analogous compounds, such as other chlorinated pyridines, it is prudent to assume that this compound may also be harmful in contact with skin, cause skin and eye irritation, and be harmful if inhaled[3].
Physical & Chemical Properties Summary
| Property | Value | Source |
|---|---|---|
| CAS Number | 38875-76-2 | [1][2] |
| Molecular Formula | C₇H₅ClN₂ | [1][2] |
| Molecular Weight | 152.58 | [1][2] |
| Storage | Inert atmosphere, 2-8°C |[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate exposure risks. The following recommendations are based on the precautionary statements for this compound and guidelines for similar chemical structures[1][4].
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that conform to EN166 or NIOSH standards. A face shield should be worn over goggles during procedures with a high risk of splashing or aerosol generation to provide broader protection[5]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique to avoid skin contact with the outer surface of the glove[5]. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times. For larger scale operations or when handling significant quantities, a chemical-resistant apron or suit should be considered. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure[3]. If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used[5][6]. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound.
Step-by-Step Handling Protocol
Receipt and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, under an inert atmosphere, between 2-8°C[1].
-
Ensure the storage location is away from incompatible materials, such as strong oxidizing agents and acids[7].
Preparation and Handling:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Conduct all weighing and solution preparation inside a chemical fume hood.
-
Avoid the formation of dust and aerosols[5].
-
Use only dedicated, properly labeled glassware and equipment.
Experimental Workflow Diagram
Caption: Experimental workflow for handling this compound.
Emergency Procedures
Immediate and correct response to an exposure is critical.
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[3][5][6]. The precautionary statement P305+P351+P338 specifically advises this action[1].
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention[3][5][6].
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[3][5][6].
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately[3][5][6].
Spill Management:
-
Evacuate the area and prevent entry.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a labeled, sealed container for disposal. Avoid creating dust[5].
-
Clean the spill area thoroughly.
Disposal Plan
All waste materials must be handled as hazardous waste.
-
Chemical Waste: Dispose of surplus and non-recyclable solutions to a licensed disposal company. Do not allow the product to enter drains[5].
-
Contaminated Materials: Dispose of contaminated PPE (such as gloves) and other materials as hazardous waste in accordance with local, state, and federal regulations[5].
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
